Product packaging for Atriopeptin 21(Cat. No.:CAS No. 89106-96-7)

Atriopeptin 21

Cat. No.: B1494727
CAS No.: 89106-96-7
M. Wt: 2085.3 g/mol
InChI Key: KLIMXKVHYARVTJ-ZSLGIGMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atriopeptin 21 is a 21-amino acid peptide that belongs to the family of atrial natriuretic peptides (ANP), first isolated from mammalian atria . It is one of several biologically active peptides derived from a common high-molecular-weight precursor and shares the characteristic 17-amino acid ring structure formed by an internal disulfide bond, which is essential for its activity . This peptide fragment is a potent stimulator of renal sodium and water excretion (natriuresis and diuresis) and induces relaxation of intestinal smooth muscle . Research indicates that the natriuretic peptide family, including ANP, activates specific cell surface receptors (such as NPR-A), leading to the production of the second messenger cGMP, which mediates most of the known biological effects . These effects include vasodilation, modulation of renin and aldosterone secretion, and involvement in the central regulation of fluid balance and blood pressure . As a research tool, this compound is valuable for investigating the physiological and pathophysiological roles of the natriuretic peptide system, particularly in the contexts of hypertension, heart failure, and renal function . The molecular formula of rat this compound is C83H135N29O30S2, and its CAS Registry Number is 89139-53-7 . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H137N29O30S2 B1494727 Atriopeptin 21 CAS No. 89106-96-7

Properties

CAS No.

89106-96-7

Molecular Formula

C83H137N29O30S2

Molecular Weight

2085.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C83H137N29O30S2/c1-8-39(5)64(79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(36-143)77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)111-73(133)45(18-14-22-92-83(89)90)103-75(135)50(26-63(124)125)106-80(140)65(40(6)9-2)112-72(132)44(17-13-21-91-82(87)88)99-60(121)28-93-58(119)27-94-69(129)48(24-42-15-11-10-12-16-42)104-78(138)55(37-144)110-76(136)52(34-115)107-67(127)43(84)32-113/h10-12,15-16,38-41,43-55,64-65,113-116,143-144H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1

InChI Key

KLIMXKVHYARVTJ-ZSLGIGMFSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)N

sequence

SSCFGGRIDRIGAQSGLGCNS

Synonyms

ANF (103-123)
ANP (103-123)
atrial natriuretic factor (103-123)
atrial natriuretic factor prohormone (103-123)
atriopeptin (103-123)
atriopeptin 21
atriopeptin I
atriopeptin-21

Origin of Product

United States

Historical Context and Discovery of Atriopeptin I Ap I

Early Observations of Atrial Tissue Extracts and Natriuretic Activity

The story of atriopeptin begins with morphological observations of the heart's atrial muscle cells. In 1956, Kisch first noted that atrial myocytes, unlike their ventricular counterparts, contained membrane-bound granules resembling those found in cells that produce polypeptide hormones. nih.govmedicinabuenosaires.comahajournals.org Later studies in the 1970s by de Bold and others established a link between the number of these atrial granules and the body's water and electrolyte balance; sodium deprivation led to an increase in granules (hypergranulation), while sodium loading caused their depletion (degranulation). ahajournals.orgahajournals.org

These morphological clues converged with physiological experiments. In the late 1960s, experiments demonstrated that stretching the atria, for instance by inflating a balloon within the chamber, led to increased urination in dogs. nih.govcapes.gov.br This suggested a reflex mechanism linking atrial distention to renal function. capes.gov.br

The definitive breakthrough came in 1981 from the laboratory of Adolfo J. de Bold. ottawaheart.ca His team conducted a seminal experiment demonstrating that injecting crude extracts from rat atrial tissue, but not ventricular tissue, into living rats caused a rapid, potent, and short-lived increase in sodium (natriuresis) and water (diuresis) excretion. medicinabuenosaires.comcapes.gov.brottawaheart.canih.gov This landmark study provided the first direct evidence that the cardiac atria contained a substance—a natriuretic factor—that could directly influence kidney function and fluid balance, thus confirming the heart's endocrine role. nih.govphoenixbiotech.netoup.com The discovery prompted a surge in research to isolate and identify the active principle within these atrial extracts. capes.gov.brwikipedia.org

Isolation and Initial Biochemical Characterization of Bioactive Atrial Peptides

Following de Bold's 1981 discovery, multiple research groups raced to purify and identify the specific molecule responsible for the observed natriuretic and diuretic effects. ahajournals.org This effort led to the isolation of several structurally related, low-molecular-weight peptides from rat atrial extracts. nih.govnih.gov The purification process involved techniques like gel filtration chromatography and reversed-phase high-pressure liquid chromatography (HPLC) to separate the active components. nih.govnih.gov

In 1984, a group led by Philip Needleman purified and sequenced two distinct but related peptides which they designated "atriopeptins". nih.gov

Atriopeptin I (AP-I) was identified as a 21-amino acid peptide. nih.gov It was found to induce natriuresis and diuresis and could relax intestinal smooth muscle, but it did not have a significant effect on vascular smooth muscle. nih.govahajournals.org

Atriopeptin II (AP-II) was found to be a potent natriuretic and diuretic agent that relaxed both intestinal and vascular smooth muscle strips. nih.gov Sequence analysis revealed that AP-II contained the same 21-amino acid sequence as AP-I, but with a two-amino acid extension (Phenylalanine-Arginine) at its C-terminus, making it a 23-amino acid peptide. nih.govahajournals.org

Further research by the same group and others led to the identification of Atriopeptin III (AP-III) , a 24-amino acid peptide with the same sequence as AP-II plus an additional Tyrosine at the C-terminus. ahajournals.org Studies on isolated perfused rabbit hearts indicated that while atrial tissue contained a high-molecular-weight precursor, the form actually released into circulation was a low-molecular-weight peptide similar to Atriopeptin III. nih.gov

These findings suggested that the different atriopeptins were derived from a common, larger precursor protein, which was termed "atriopeptigen". nih.govnih.gov The specific biological activity and potency of the resulting peptides appeared to be determined by where the precursor was cleaved at its C-terminal end. nih.gov The core structure essential for activity was found to be a 17-amino acid ring formed by a disulfide bond between two cysteine residues. phoenixbiotech.net4adi.com

PeptideNumber of Amino AcidsKey Distinguishing FeatureObserved Biological Activity
Atriopeptin I (AP-I)21Base sequenceNatriuretic, diuretic, relaxes intestinal smooth muscle. nih.gov
Atriopeptin II (AP-II)23AP-I sequence + Phe-Arg at C-terminusPotent natriuretic, diuretic, relaxes intestinal and vascular smooth muscle. nih.gov
Atriopeptin III (AP-III)24AP-II sequence + Tyr at C-terminusPotent vasodilator and natriuretic. ahajournals.orgbioscientifica.com

Genesis of Atriopeptin Nomenclature and Its Place within the Natriuretic Peptide Family

The rapid pace of discovery in the early 1980s resulted in the active substance from atrial extracts being given several different names by the various research groups that isolated it, including Atrial Natriuretic Factor (ANF), cardionatrin, cardiodilatin, and atriopeptin. nih.govontosight.aidrugfuture.comwikipedia.org The term "atriopeptin" was specifically coined by the Needleman laboratory to describe the peptides they had purified. ahajournals.orgcapes.gov.br Over time, the name Atrial Natriuretic Peptide (ANP) became the most commonly used term in scientific literature to describe the primary circulating hormone. nih.gov

Atriopeptins are now understood to be part of a broader family of structurally related natriuretic peptides. oup.comebi.ac.uk This family primarily includes:

Atrial Natriuretic Peptide (ANP) : Originally called Atriopeptin or ANF, it is synthesized mainly in the atria of the heart. oup.comoup.com The major circulating, biologically active form in humans is a 28-amino acid peptide (α-ANP), which is processed from a larger 126-amino acid prohormone (proANP). drugfuture.comkyoto-u.ac.jpmdpi.com The shorter atriopeptins (I, II, III) identified in early studies are now recognized as fragments of this larger structure. nih.gov

B-type Natriuretic Peptide (BNP) : Initially isolated from porcine brain in 1988, it was later found to be produced predominantly in the cardiac ventricles. nih.govwikipedia.orgkyoto-u.ac.jp

C-type Natriuretic Peptide (CNP) : Discovered in 1990, also from porcine brain extracts, CNP is primarily found in the central nervous system, bone, and endothelial cells. nih.govoup.comkyoto-u.ac.jp

Other related peptides have also been identified, such as Dendroaspis Natriuretic Peptide (DNP) from the venom of the green mamba snake and Urodilatin, which is derived from the same precursor as ANP but is processed in the kidney. wikipedia.orgmdpi.com All members of this family share a characteristic 17-amino acid ring structure closed by a disulfide bond, which is crucial for their biological activity. phoenixbiotech.net4adi.comebi.ac.uk

Molecular Biology and Biochemistry of Atriopeptin I Ap I

Gene Expression and Preprohormone Synthesis (PreproANP)

Atriopeptin I is derived from a larger precursor molecule known as prepro-atrial natriuretic peptide (preproANP). The synthesis of this precursor is dictated by the natriuretic peptide A (NPPA) gene. genecards.org In humans, the NPPA gene is located on chromosome 1 and encodes a 151-amino acid polypeptide. nih.gov The expression of the NPPA gene occurs primarily in the myocytes of the cardiac atria. nih.govahajournals.org However, under certain pathological conditions, such as cardiac hypertrophy, its expression can also be significantly increased in the ventricles. nih.govresearchgate.net The initial product of the NPPA gene translation is preproANP. nih.gov This large precursor contains a signal peptide at its N-terminus. genecards.org The primary stimulus for the synthesis and release of this cardiac hormone is the stretching of the atrial walls, which typically occurs in response to an increased intravascular volume. nih.govmdpi.com

Post-Translational Processing and Maturation into Atriopeptin I (AP-I)

Following its synthesis, the preproANP molecule undergoes a series of post-translational modifications. The first step involves the cleavage of the 25-amino acid signal sequence, resulting in the formation of a 126-amino acid prohormone called proANP. nih.gov This proANP is the primary storage form of the peptide within intracellular granules in the atrial myocytes. nih.gov Upon stimulation, such as atrial wall stretch, proANP is secreted from the cardiomyocytes. frontiersin.orgimrpress.com The conversion of the inactive proANP into biologically active peptides occurs through proteolytic cleavage. frontiersin.orgpnas.org This cleavage happens on the cell surface and separates the prohormone into an N-terminal fragment (N-ANP) and the C-terminal mature atrial natriuretic peptide (ANP). imrpress.comahajournals.org Further processing of the C-terminal portion gives rise to the family of atriopeptins. genecards.orguniprot.orgabcam.com

The key enzyme responsible for the physiological conversion of proANP to ANP is Corin. imrpress.compnas.org Corin is a type II transmembrane serine protease that is highly expressed in the heart. frontiersin.orgimrpress.compnas.org It functions as the pro-ANP-converting enzyme by cleaving the prohormone at a specific site. frontiersin.orgpnas.org In humans, Corin proteolytically cleaves proANP at the Arg-123 residue to generate the mature, active ANP. genecards.orguniprot.orgabcam.com Studies have shown that in the absence of Corin, the processing of pro-ANP is abolished, leading to conditions like hypertension, which underscores Corin's critical role in regulating blood pressure through the activation of ANP. imrpress.com The proteolytic cleavage by Corin is a required step to activate the prohormone, as the single-chain pro-ANP is not active. imrpress.com While other proteases like thrombin and kallikreins can cleave pro-ANP in laboratory settings, Corin is recognized as the long-sought physiological convertase. imrpress.com

Atriopeptin I (AP-I), Atriopeptin II (AP-II), and Atriopeptin III (AP-III) are a family of closely related peptides derived from the C-terminus of the proANP precursor. ahajournals.org They share a common core structure but differ in the length of their C-terminal extensions. ahajournals.org Atriopeptin I is a 21-amino acid peptide. ahajournals.org Atriopeptin II and III are C-terminal extended versions of Atriopeptin I. ahajournals.org Specifically, Atriopeptin II contains 23 amino acids, with a phenylalanine-arginine (Phe-Arg) sequence added to the C-terminus of Atriopeptin I. ahajournals.org Atriopeptin III is a 24-amino acid peptide, featuring a phenylalanine-arginine-tyrosine (Phe-Arg-Tyr) extension at the C-terminus of Atriopeptin I. ahajournals.org These differences in their C-terminal sequences result in variations in their biological potency. jci.orgahajournals.orgnih.gov

Molecular Structure and Conformation of Atriopeptin I (AP-I)

Atriopeptin I is a 21-amino acid peptide. ahajournals.org A defining feature of its structure is a 17-amino acid ring formed by a disulfide bond between two cysteine residues. nih.govahajournals.org This cyclic structure is crucial for the biological activity of the peptide. krcp-ksn.orgresearchgate.net The ring is flanked by an N-terminal Ser-Ser extension and a C-terminal Asn-Ser sequence. ahajournals.org The presence of this disulfide bridge is a common feature among the atriopeptin family. ahajournals.org The specific amino acid sequence and the conformation imparted by the disulfide linkage are critical determinants of the peptide's ability to interact with its receptors and elicit its physiological effects. researchgate.netnih.gov

Conformational Dynamics and Transitions in Aqueous and Membrane Environments

The biological activity of peptide hormones is often intrinsically linked to their three-dimensional structure and their ability to adopt different conformations upon interacting with physiological environments, such as cell membranes. Studies on atriopeptin peptides reveal significant conformational flexibility.

Research using Fourier-transform infrared spectroscopy on Atriopeptin III, a close homolog of Atriopeptin I, has provided insight into these structural dynamics. In an aqueous solution, the monomeric peptide exists in a largely random, unordered structure. nih.govpnas.org However, it undergoes a dramatic conformational change when it interacts with a membrane environment. Upon binding to bilayer vesicles of dimyristoyl phosphatidylglycerol, a model for a cell membrane, the peptide transitions to a highly ordered structure composed predominantly of beta-sheets. nih.govpnas.org

This transition to a beta-sheet conformation is not exclusive to lipid interactions. A similar, though not identical, structural change occurs when the peptide self-associates in solution. nih.govpnas.org These findings suggest that the interaction of atriopeptin with its target cell membrane induces the formation of a beta-sheet structure, which is believed to be the predominant conformation in its biologically active form. nih.govpnas.org

Structure-Activity Relationships of Atriopeptin I (AP-I) and Its Homologs

The varying biological activities among the atriopeptin family members highlight a clear structure-activity relationship, particularly concerning the peptide's C-terminus. nih.govnih.gov Atriopeptin I (AP-I), Atriopeptin II (AP-II), and Atriopeptin III (AP-III) share a core 17-amino acid ring formed by a disulfide bond but differ in their C-terminal amino acid extensions. nih.gov

Importance of C-terminal Extensions for Vasorelaxant and Natriuretic Potency

The presence and composition of the C-terminal extension are critical determinants of the biological potency and selectivity of atriopeptins, especially concerning their vasorelaxant and natriuretic effects.

Atriopeptin I, a 21-amino acid peptide, demonstrates natriuretic and diuretic properties and selectively relaxes intestinal smooth muscle. nih.govahajournals.org However, it is notably weak as a vasorelaxant, showing little to no effect on vascular smooth muscle strips or on renal vascular resistance at lower concentrations. nih.govahajournals.org

In contrast, Atriopeptin II, which is identical to AP-I but with a two-amino acid extension (phenylalanine-arginine) at the C-terminus, is a potent vasorelaxant in addition to being natriuretic. nih.govahajournals.org It effectively relaxes both intestinal and vascular smooth muscle strips and is a potent renal vasodilator. ahajournals.org This indicates that the Phe-Arg extension is crucial for conferring significant vasorelaxant activity. ahajournals.orgahajournals.org Atriopeptin III, which has a 24-amino acid sequence ending in a Phe-Arg-Tyr C-terminus, is also a potent vasorelaxant and inhibitor of aldosterone (B195564) biosynthesis, often showing greater potency than Atriopeptin I. nih.govahajournals.org For instance, Atriopeptin III is approximately 30 times more potent than Atriopeptin I at inhibiting aldosterone release. ahajournals.org

The following table summarizes the comparative biological activities of Atriopeptin I and its C-terminally extended homolog, Atriopeptin II.

PeptideStructureIntestinal RelaxationVascular RelaxationRenal Vasodilation
Atriopeptin I 21 amino acidsYesWeak / InactiveWeak / Inactive
Atriopeptin II 23 amino acids (AP-I + Phe-Arg)YesPotentPotent

This table is based on findings from references nih.govahajournals.org.

Identification of Minimal Functional Peptide Sequences

Research has aimed to identify the smallest peptide fragment of atriopeptin that retains biological activity. The core structural feature essential for the activity of all atriopeptins is the 17-amino acid ring formed by a disulfide bridge between two cysteine residues. ahajournals.org

Studies investigating the inhibition of aldosterone biosynthesis have provided further insights. While Atriopeptin III is the most potent inhibitor among the homologs, progressive shortening of the C-terminus from the 24-amino acid peptide leads to a reduction in potency. ahajournals.org Further truncation to a peptide consisting of only the ring structure (residues 3-19) showed that this sequence is adequate to inhibit aldosterone release, although its activity is significantly reduced compared to the full-length peptides. ahajournals.org This suggests that while the 17-amino acid ring constitutes the minimal structure for this particular biological effect, the exocyclic amino and carboxyl-terminal residues play a crucial role in modulating the potency of the peptide.

Atriopeptin I Ap I Receptor Interactions and Signal Transduction

Natriuretic Peptide Receptor (NPR) Subtypes and Atriopeptin I (AP-I) Binding Characteristics

The family of natriuretic peptide receptors consists of three main subtypes: NPR-A, NPR-B, and NPR-C. These receptors are distinguished by their structure, ligand affinity, and signal transduction mechanisms. Atriopeptin I exhibits differential binding characteristics to these receptor subtypes, which dictates the nature and magnitude of the cellular response.

Atriopeptin I and other ANP-related peptides bind with high affinity to the Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylyl Cyclase-A (GC-A). nih.govnih.gov This receptor is a single-pass transmembrane protein featuring an extracellular ligand-binding domain and an intracellular domain with intrinsic guanylyl cyclase catalytic activity. wikipedia.orgnih.gov The binding of Atriopeptin I to the extracellular portion of NPR-A induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular catalytic domain. wikipedia.org Research has demonstrated that ANP binds to these receptors with high specificity and affinity, with reported dissociation constants (Kd) in the picomolar to low nanomolar range (e.g., 20-80 pM in guinea pig brain and 0.2-0.3 nM in cultured rat heart cells). nih.govnih.gov This high-affinity interaction makes NPR-A the principal receptor mediating the biological actions of ANP and its fragments like Atriopeptin I. researchgate.net

The Natriuretic Peptide Receptor-B (NPR-B), or Guanylyl Cyclase-B (GC-B), shares a structural homology with NPR-A, possessing a similar transmembrane structure and intracellular guanylyl cyclase activity. wikipedia.org However, NPR-B is primarily the receptor for C-type natriuretic peptide (CNP). nih.govnih.gov While Atriopeptin I is structurally related to CNP, it exhibits a significantly lower binding affinity for NPR-B compared to its interaction with NPR-A. nih.govwikipedia.org Consequently, the physiological effects of Atriopeptin I are predominantly transduced through NPR-A, with minimal direct activation of the NPR-B signaling pathway under normal physiological concentrations.

The Natriuretic Peptide Receptor-C (NPR-C) is structurally distinct from NPR-A and NPR-B, most notably because it lacks the intracellular guanylyl cyclase domain. nih.govnih.gov All natriuretic peptides, including Atriopeptin I, bind to NPR-C. nih.govwikipedia.org For many years, NPR-C was primarily considered a "clearance receptor," functioning to sequester natriuretic peptides from the circulation, which are then internalized and degraded. wikipedia.orgnih.govpatsnap.com This action helps to regulate the concentration and bioavailability of peptides like Atriopeptin I, thereby modulating the extent of their interaction with the signaling receptors, NPR-A and NPR-B. patsnap.com

More recent evidence suggests that NPR-C may also possess independent signaling functions. Studies have shown that NPR-C can couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase or activation of the phospholipase-C pathway. nih.govnih.govresearchgate.net Therefore, the interaction of Atriopeptin I with NPR-C not only contributes to its clearance but may also initiate distinct intracellular signals.

Table 1: Atriopeptin I Binding Characteristics to NPR Subtypes

Receptor Subtype Alternative Name Primary Endogenous Ligand Atriopeptin I Binding Affinity Primary Function Intracellular Domain
NPR-A GC-A, NPR1 Atrial Natriuretic Peptide (ANP) High Signal Transduction Guanylyl Cyclase
NPR-B GC-B, NPR2 C-type Natriuretic Peptide (CNP) Low Signal Transduction Guanylyl Cyclase
NPR-C Clearance Receptor, NPR3 All Natriuretic Peptides High Clearance, Signal Transduction Short, no GC domain

Intracellular Signaling Cascades Activated by Atriopeptin I (AP-I)

The binding of Atriopeptin I to its high-affinity receptor, NPR-A, triggers a well-defined intracellular signaling pathway. This process is central to the peptide's ability to regulate physiological processes such as blood pressure and fluid balance.

Upon activation of the NPR-A receptor by Atriopeptin I, the intracellular guanylyl cyclase domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govwikipedia.org This action leads to a rapid and significant increase in the intracellular concentration of cGMP. nih.gov cGMP functions as a critical second messenger, relaying the signal from the cell surface receptor to downstream intracellular effectors. nih.govwikipedia.org The generation of cGMP is directly coupled to receptor occupancy and is a hallmark of ANP-mediated signal transduction. nih.govresearchgate.net The elevation of intracellular cGMP is responsible for mediating many of the subsequent biological effects of Atriopeptin I, such as the relaxation of vascular smooth muscle. wikipedia.orgnih.gov

The primary intracellular target of cGMP is the cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). wikipedia.orgwikipedia.org The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the kinase's catalytic activity. wikipedia.org Activated PKG then phosphorylates specific serine and threonine residues on a variety of downstream protein substrates. wikipedia.org This phosphorylation alters the function of target proteins, thereby executing the cellular response to the initial Atriopeptin I signal. For example, PKG-dependent phosphorylation can lead to the relaxation of smooth muscle cells and inhibition of cell proliferation. wikipedia.orgnih.gov One identified mechanism involves the PKG-dependent phosphorylation and subsequent translocation of regulators of G protein-signaling (RGS) proteins, which can inactivate G protein-coupled signaling pathways. nih.gov

Table 2: Key Molecules in Atriopeptin I Signal Transduction

Molecule Role Activation Mechanism Key Downstream Effect
Atriopeptin I Ligand (First Messenger) Secreted in response to atrial stretch Binds to and activates NPR-A
NPR-A Receptor Binding of Atriopeptin I Converts GTP to cGMP
cGMP Second Messenger Synthesized by activated NPR-A Binds to and activates Protein Kinase G (PKG)
PKG Effector Kinase Binding of cGMP Phosphorylates target proteins

Characterization of cGMP-Independent Signaling Pathways (e.g., Phospholipase A2 activation)

Beyond the canonical guanylyl cyclase-linked receptors (NPR-A and NPR-B), Atriopeptin I and other natriuretic peptides can also bind to the natriuretic peptide receptor-C (NPR-C). nih.govnih.gov This receptor lacks a guanylyl cyclase domain and is often referred to as a "clearance receptor" due to its role in internalizing and degrading natriuretic peptides. nih.govoup.com However, growing evidence indicates that NPR-C is also a signaling receptor that mediates biological effects independent of cGMP production. nih.govnih.gov

The cGMP-independent signaling of Atriopeptin I via NPR-C is primarily coupled to the activation of an inhibitory guanine nucleotide-binding protein (Gi). nih.govresearchgate.net This interaction leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.gov

Furthermore, the activation of the Gi protein by the NPR-C receptor can stimulate phospholipase C (PLC). nih.govresearchgate.net PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then trigger downstream signaling events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC). nih.govfrontiersin.org

There is an intricate interplay between the cAMP and PLC signaling pathways. Studies in vascular smooth muscle cells have suggested that the NPR-C-mediated decrease in cAMP levels may be responsible for the stimulation of phosphatidylinositol turnover. nih.govnih.gov While the direct activation of Phospholipase A2 (PLA2) by Atriopeptin I is not as extensively documented as the PLC pathway, it is known that PLA2 enzymes are involved in various signal transduction cascades and can be activated by factors such as increased intracellular calcium, which is a downstream consequence of PLC activation. nih.gov PLA2 enzymes hydrolyze phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors for various inflammatory and signaling molecules. nih.govwikipedia.org

Tissue and Cell-Specific Distribution of Atriopeptin I (AP-I) Receptors

The physiological effects of Atriopeptin I are dictated by the specific expression and localization of its receptors in various tissues and cell types throughout the body.

Receptor Expression in Renal and Vascular Tissues

The kidneys and vasculature are primary targets for Atriopeptin I, where its receptors are strategically located to regulate blood pressure and fluid balance. wikipedia.orgphysiology.org

In the kidney , Atriopeptin I receptors, predominantly NPR-A and NPR-C, are found in several key locations. nih.govfrontiersin.org These include:

Glomeruli: Receptors are expressed in podocytes and mesangial cells. frontiersin.org

Renal Vasculature: Both afferent and efferent arterioles express Atriopeptin I receptors, allowing for the modulation of renal blood flow and glomerular filtration rate. wikipedia.orgnih.gov

Renal Tubules: While some studies suggest limited tubular expression of NPR-A, NPR-C has been identified in various segments of the nephron. frontiersin.org

In vascular tissues , Atriopeptin I receptors are crucial for mediating vasodilation. They are expressed in:

Vascular Smooth Muscle Cells: Activation of receptors in these cells leads to relaxation and a decrease in peripheral resistance. wikipedia.org

Endothelial Cells: The endothelium also expresses a high density of Atriopeptin I receptors, which are involved in regulating vascular permeability. physiology.org

TissueSpecific LocationReceptor SubtypesPrimary Function
RenalGlomeruli (Podocytes, Mesangial Cells)NPR-A, NPR-CRegulation of filtration
Renal Arterioles (Afferent and Efferent)NPR-AModulation of renal blood flow
Renal TubulesNPR-CModulation of sodium and water reabsorption
VascularVascular Smooth Muscle CellsNPR-A, NPR-CVasodilation
Endothelial CellsNPR-A, NPR-CRegulation of permeability

Receptor Localization in Central Nervous System (e.g., Neurons, Astrocytes)

Atriopeptin I receptors are also widely distributed throughout the central nervous system (CNS), suggesting a role in neuromodulation and central regulation of cardiovascular function.

Neurons and astrocytes , the two major cell types in the CNS, both express Atriopeptin I receptors. nih.govphysiology.org However, the predominant receptor subtypes differ between them.

Neurons: Studies on cultured neurons indicate a higher prevalence of the NPR-B subtype, although NPR-A and NPR-C are also present. nih.gov

Astrocytes: Astrocyte glial cultures show a greater number of Atriopeptin I receptors compared to neurons, with a predominance of the NPR-A subtype. nih.govphysiology.org The presence of NPR-C receptors has been identified in both cell types. nih.gov

The differential expression of receptor subtypes in neurons and astrocytes suggests distinct functional roles for Atriopeptin I within the CNS. nih.gov

Receptor Presence in Endocrine Glands and Immune Cells

The influence of Atriopeptin I extends to the endocrine and immune systems through the expression of its receptors on various glands and immune cells.

The immune system also expresses Atriopeptin I receptors, indicating a role in immunomodulation. wikipedia.orgcreative-diagnostics.com Receptors have been identified in:

Thymus: An important organ for T-cell development. creative-diagnostics.com

Spleen and Lymph Nodes: Secondary lymphoid organs crucial for immune responses. creative-diagnostics.com

Immune Cells: Atriopeptin I receptors are expressed on various immune cells, including CD4+ T cells and macrophages, where they can modulate inflammatory responses. creative-diagnostics.com

SystemSpecific Location/Cell TypePrimary Function
EndocrineAdrenal Gland (Zona Glomerulosa)Inhibition of aldosterone (B195564) secretion
ImmuneThymus, Spleen, Lymph NodesImmunomodulation
CD4+ T CellsRegulation of T-cell function
MacrophagesModulation of inflammatory responses

Cellular and Molecular Mechanisms of Atriopeptin I Ap I Action in Experimental Models

Mechanisms in Renal Physiology (In vitro and Animal Models)

In experimental models, the effects of Atriopeptin I (AP-I) on the glomerular filtration rate (GFR) have been shown to be distinct from other, more potent members of the atrial natriuretic peptide (ANP) family, such as Atriopeptin III (AP-III). Studies conducted in anesthetized Sprague-Dawley rats have demonstrated that AP-III administration leads to a significant increase in GFR, whereas AP-I does not produce the same effect nih.gov. The GFR is fundamentally determined by the balance of hydrostatic and oncotic pressures across the glomerular capillaries, a dynamic regulated by vascular tone and the permeability of the filtration barrier anbaweb.comderangedphysiology.comyoutube.com.

ParameterAtriopeptin I (AP-I) EffectAtriopeptin III (AP-III) EffectSource
Glomerular Filtration Rate (GFR) No significant increaseSignificant increase nih.gov

Atrial natriuretic peptides, as a class, play a crucial role in promoting natriuresis and diuresis by directly and indirectly modulating sodium and water reabsorption in the renal tubules nih.govnih.govcolostate.edu. A primary mechanism for this effect is the inhibition of angiotensin II-stimulated sodium and water transport in the proximal tubules nih.govnih.gov. Research using shrinking split-drop micropuncture in anesthetized rats has shown that while ANP alone may not have a direct effect on proximal fluid uptake, it effectively inhibits and can even abolish the stimulatory action of angiotensin II on fluid reabsorption nih.gov.

Furthermore, ANPs inhibit sodium reabsorption in the medullary collecting duct by affecting sodium channels on both the apical (inhibiting ENaC) and basolateral (inhibiting the Na+/K+-ATPase pump) sides of the tubular cells wikipedia.org. This action is mediated by the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) nih.gov. By inhibiting sodium uptake, less water is reabsorbed into the bloodstream, leading to increased urine output colostate.eduyoutube.com.

Tubular SegmentANP Mechanism of ActionConsequenceSources
Proximal Tubule Inhibits angiotensin II-stimulated sodium and water transport.Decreased reabsorption of sodium and water. nih.govnih.gov
Medullary Collecting Duct Inhibits ENaC (apical) and Na+/K+-ATPase (basolateral).Decreased sodium reabsorption. wikipedia.org

The hemodynamic effects of atrial natriuretic peptides within the kidney are a major contributor to their diuretic and natriuretic functions nih.gov. These peptides exert complex control over renal vascular resistance by differentially modulating the tone of the afferent and efferent arterioles youtube.com. In general, ANPs cause vasodilation of the afferent arteriole, which increases renal blood flow into the glomerulus colostate.edumdpi.comwikipedia.org.

Concurrently, ANPs often induce vasoconstriction of the efferent arteriole, the vessel carrying blood away from the glomerulus nih.govnih.govwikipedia.org. This combination of afferent dilation and efferent constriction elevates the hydrostatic pressure within the glomerular capillaries, which is a primary driving force for filtration nih.govyoutube.com. Morphometric analysis using microvascular casts in rat kidneys confirmed that ANP constricts the proximal efferent arteriole nih.gov. Moreover, ANP can reverse the vasoconstriction of afferent arterioles induced by agents like norepinephrine, further highlighting its role in regulating intrarenal hemodynamics nih.govnih.gov.

Glomerular mesangial cells are contractile cells that can regulate the surface area available for filtration within the glomerulus nih.govnih.gov. Vasoactive substances like angiotensin II cause these cells to contract, which can reduce the filtration surface area and, consequently, the GFR nih.gov. A key mechanism by which more potent ANPs, such as AP-III, increase GFR is by relaxing these mesangial cells, thereby counteracting the contractile effects of angiotensin II nih.govnih.gov.

However, in vitro studies using cultured rat glomerular mesangial cells have revealed a significant difference in the action of Atriopeptin I. Unlike AP-III, AP-I does not inhibit angiotensin II-induced mesangial cell contraction nih.gov. This functional difference is correlated with their ability to stimulate the intracellular second messenger cGMP; AP-III stimulates cGMP accumulation in mesangial cells with a lower threshold and to a greater maximum extent than AP-I nih.gov. This lack of effect on mesangial cell contractility provides a molecular explanation for the observation that AP-I does not significantly increase the GFR nih.gov.

FeatureAtriopeptin I (AP-I)Atriopeptin III (AP-III)Source
Inhibition of Angiotensin II-induced Mesangial Cell Contraction NoYes nih.gov
Stimulation of Mesangial Cell cGMP LowHigh nih.gov

Mechanisms in Cardiovascular System (In vitro and Animal Models)

The potency of this vasorelaxant effect varies between different ANP peptides, with longer-chain peptides generally showing greater activity. The observed order of potency for inducing relaxation in both aortic and mesenteric preparations is typically: ANP (99-126) > ANP (101-126) > ANP (103-126) = ANP (103-125) >> ANP (103-123) nih.govcapes.gov.br. This order of potency in myotropic response corresponds closely with the binding affinity of these peptides to ANP receptors in the vascular tissue nih.gov. The vasorelaxant effect is also dependent on the pre-contraction state of the vessel; a lower concentration of phenylephrine results in a lower IC50 value for ANP-induced relaxation, indicating greater sensitivity nih.gov.

Vascular BedPre-contracting AgentANP EffectSource
Rat Aortic Strips PhenylephrineVasorelaxation nih.govcapes.gov.br
Rat Mesenteric Artery Rings PhenylephrineVasorelaxation nih.govcapes.gov.br

Regulation of Intracellular Calcium in Smooth Muscle Cells

Atriopeptin I (AP-I), also known as Atriopeptin 21, exerts significant influence over the regulation of intracellular calcium ([Ca²⁺]i) levels in vascular smooth muscle cells, a key mechanism underlying its vasodilatory effects. The primary pathway for this action involves the activation of guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). oup.comcvphysiology.com This elevation in cGMP, in turn, activates cGMP-dependent protein kinase (cGK, also known as PKG). nih.govahajournals.orgahajournals.org

Experimental models using cultured rat aortic smooth muscle cells have demonstrated that atriopeptins and 8-bromo-cGMP (a cGMP analog) lead to decreases in intracellular Ca²⁺ levels. nih.gov The activity of cGK is crucial for this process; cells with low levels of cGK show a diminished response to atriopeptin. nih.gov Restoration of cGK to these cells restores their responsiveness, confirming that cGK is the mediator of the Ca²⁺ reduction following the elevation of intracellular cGMP. nih.gov

The mechanisms by which the cGMP/cGK pathway reduces [Ca²⁺]i are multifaceted:

Inhibition of Ca²⁺ Influx : The pathway inhibits the entry of calcium into the vascular smooth muscle cell. cvphysiology.com

Inhibition of Intracellular Ca²⁺ Release : Studies on isolated rabbit aorta have shown that atriopeptin II (a closely related peptide) potently inhibits the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum, which is typically induced by agonists like norepinephrine, histamine, and caffeine. nih.gov This was demonstrated by a dose-dependent inhibition of norepinephrine-induced phasic contraction in a Ca²⁺-free solution, with a half-maximal inhibiting concentration of 3 x 10⁻⁹ M and 91% inhibition at 10⁻⁷ M. nih.gov

Activation of K⁺ Channels : The activation of potassium (K⁺) channels leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated Ca²⁺ channels to open. cvphysiology.com

Phosphorylation of Key Proteins : In cultured rat aortic smooth muscle cells, AP-I stimulates the cGK-mediated phosphorylation of several proteins, including phospholamban (an 11-kDa protein). nih.gov Phosphorylation of phospholamban is thought to be involved in the sequestration of Ca²⁺ into the sarcoplasmic reticulum, further contributing to the reduction of cytosolic Ca²⁺ and promoting muscle relaxation. nih.gov

This regulation of intracellular calcium is a central component of the vasorelaxant properties of Atriopeptin I. ahajournals.orgahajournals.orgnih.gov

Modulation of Myocardial Contractility and Intracellular pH in Cardiomyocytes

In normal cardiomyocytes, Atriopeptin I directly depresses myocardial contractility. nih.govahajournals.org This negative inotropic effect is not primarily caused by alterations in the intracellular calcium ([Ca²⁺]i) transient but is instead mediated by a reduction in intracellular pH (pHi), leading to intracellular acidification. nih.govahajournals.org This acidification decreases the sensitivity of myofilaments to calcium, thereby reducing the force of contraction. nih.govahajournals.org

Experimental studies in normal rat ventricular myocytes have shown that Atriopeptin causes a concentration-dependent depression of contractility and a concurrent reduction in pHi. nih.govahajournals.org For instance, at a concentration of 10⁻⁶ mol/L, Atriopeptin reduced fractional cell shortening to 78±5% of the baseline and lowered pHi by 0.16±0.04 units without significantly changing the [Ca²⁺]i transient. nih.govahajournals.org The mechanism for this acidification involves the ANP-cGMP signaling pathway's effect on the Na⁺/H⁺ exchanger. nih.govahajournals.org The effects of Atriopeptin on both contractility and pHi can be prevented by inhibitors of this exchanger, such as 5-(N-ethyl-N-isopropyl)-amiloride (EIPA). nih.govahajournals.org

Interestingly, this regulatory mechanism is altered in hypertrophied myocytes from pressure-overloaded hearts. In these pathological models, Atriopeptin fails to depress either myocyte contractility or intracellular pH, even at high concentrations. nih.govahajournals.org This suggests a suppression or uncoupling of the ANP-cGMP signaling pathway from its downstream effector, the Na⁺/H⁺ exchanger, in the context of cardiac hypertrophy. nih.govahajournals.org

Effect of Atriopeptin (10⁻⁶ mol/L) on Normal vs. Hypertrophied Cardiomyocytes
ParameterNormal MyocytesHypertrophied MyocytesReference
Fractional Cell Shortening (% of Baseline)78 ± 5%No Depression nih.govahajournals.org
Change in Intracellular pH (pHi Units)-0.16 ± 0.04No Change nih.govahajournals.org
Intracellular Ca²⁺ TransientNo ChangeNo Change nih.govahajournals.org

Role in Regulating Cardiac Hypertrophy and Ventricular Remodeling in Experimental Models

Atriopeptin I plays a crucial protective role in the heart by acting as an endogenous regulator that counteracts the development of cardiac hypertrophy and adverse ventricular remodeling. oup.comahajournals.orgmdpi.com This function is mediated through its receptor, guanylate cyclase-A (GC-A), and the subsequent production of intracellular cGMP. oup.com

In experimental models, the expression of atriopeptin is markedly enhanced in response to cardiac overload and hypertrophy. ahajournals.orgnih.gov For example, in a genetic hamster model of cardiomyopathy and congestive heart failure (BIO 14.6 hamster), ventricular atriopeptin levels were found to be 13.3-fold greater, and atriopeptin mRNA levels were 17.9-fold greater than in control hamsters. nih.gov This upregulation is considered a compensatory mechanism to mitigate the pathological processes.

The anti-hypertrophic action of Atriopeptin is largely achieved by antagonizing pro-hypertrophic signaling pathways, particularly those initiated by angiotensin II. oup.com Angiotensin II promotes hypertrophy by increasing intracellular calcium levels, and Atriopeptin, through the local activation of GC-A in myocardial cells, opposes this action. oup.com Studies using transgenic mice with cardiomyocyte-specific deletion of the GC-A receptor have demonstrated that the protective effects of atriopeptins are not secondary to their blood-pressure-lowering actions but are a direct, local effect on the heart muscle. oup.com

In vitro studies using cultured neonatal rat ventricular myocytes further support this role. Blockade of the endogenous Atriopeptin receptor was shown to increase both basal and phenylephrine-stimulated protein synthesis and cell size. ahajournals.org Conversely, a cGMP analogue could suppress protein synthesis, indicating that the anti-hypertrophic effect is mediated through a cGMP-dependent process. ahajournals.org Therefore, Atriopeptin functions as an autocrine and paracrine factor within the myocardium to regulate myocyte growth and protect against pathological remodeling. oup.comahajournals.org

Effects on Endothelial Cell Function and Angiogenesis

Atriopeptin I exerts significant effects on endothelial cells, primarily influencing vascular permeability. The peptide's receptor, GC-A, is densely expressed in the microvascular endothelium. nih.gov Through the GC-A receptor, Atriopeptin stimulates a mild increase in endothelial permeability, which contributes to the regulation of intravascular fluid volume by allowing for the exchange of plasma protein and fluid between the blood and the interstitial space. nih.govjci.org The microvasculature of skeletal muscle and skin are particularly responsive to this modulatory effect. nih.gov

While it promotes a basal level of permeability under physiological conditions, Atriopeptin has also been shown in some studies to have a stabilizing effect on the endothelial barrier during inflammation. Research suggests it can attenuate the barrier dysfunction and increased permeability caused by inflammatory agents. nih.gov

The effects of Atriopeptin on angiogenesis—the formation of new blood vessels—are less clear from the provided context. The primary described function relates to the modulation of permeability in existing vessels rather than the proliferation and migration of endothelial cells to form new ones.

Mechanisms in Endocrine System (In vitro and Animal Models)

Inhibition of Aldosterone (B195564) Biosynthesis and Secretion in Adrenal Cells

Atriopeptin I is a potent inhibitor of aldosterone synthesis and secretion from the zona glomerulosa cells of the adrenal cortex. scispace.comjci.org In isolated rat adrenal glomerulosa cells, Atriopeptin I and the related Atriopeptin III inhibit aldosterone release that has been stimulated by various secretagogues, including angiotensin II, adrenocorticotropic hormone (ACTH), and potassium. scispace.comjci.org

For example, Atriopeptin I inhibited angiotensin II- and ACTH-induced aldosterone production by 50% at concentrations of 12 nM and 11 nM, respectively. scispace.com It also inhibited potassium-stimulated aldosterone production with 50% inhibition at a concentration of 10 nM. scispace.com The mechanism of this inhibition involves interference with both the early and late pathways of aldosterone synthesis. scispace.com Studies using cyanoketone to block the early pathway showed that atriopeptins inhibit angiotensin II-stimulated pregnenolone synthesis and also inhibit the late pathway conversion of corticosterone to aldosterone. scispace.com

Inhibitory Concentrations (IC₅₀) of Atriopeptin I on Stimulated Aldosterone Production
StimulantAtriopeptin I IC₅₀ (nM)Reference
Angiotensin II12 scispace.com
Adrenocorticotropic Hormone (ACTH)11 scispace.com
Potassium (K⁺)10 scispace.com

Modulation of Adrenocorticotropic Hormone (ACTH) Release from Pituitary Cells

Atriopeptin I acts as an inhibitory modulator of the hypothalamic-pituitary-adrenal (HPA) axis, specifically by inhibiting the release of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary gland. nih.govnih.gov It is considered a physiologically relevant corticotropin-release inhibiting hormone. nih.gov

In vitro studies using perifused isolated rat anterior pituitary cells have demonstrated that atriopeptins can inhibit ACTH release stimulated by secretagogues like corticotropin-releasing factor (CRF) and arginine vasopressin (AVP). nih.gov The potency of this inhibition, however, appears to be highly dependent on the physiological state of the pituitary cells. nih.gov Cells under a moderate stimulatory drive are strongly inhibited by atriopeptin, whereas cells that are either unstimulated or under intense stimulation are more refractory to its inhibitory effects. nih.gov

In vivo experiments in conscious rats have shown that immunoneutralization of endogenous atriopeptin leads to a marked enhancement of stress-induced secretion of ACTH and corticosterone. nih.gov This finding strongly supports the role of atriopeptin as a natural brake on the HPA axis, helping to regulate the body's response to stress. nih.gov

Interactions with Renin-Angiotensin-Aldosterone System (RAAS) Components at Various Levels

Atriopeptin I (AP-I), a biologically active peptide, exerts significant influence on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, fluid, and electrolyte balance. The interactions are multifaceted, occurring at various levels of the RAAS cascade, primarily characterized by an antagonistic relationship. nih.govsemanticscholar.orgsynergypublishers.com Experimental models have demonstrated that atriopeptins, including AP-I, directly and indirectly counteract the effects of the RAAS. mdpi.com

The primary actions of AP-I within the RAAS include the inhibition of renin secretion and the suppression of aldosterone synthesis and release. mdpi.com The biological activities of atriopeptins, such as vasorelaxation, diuresis, and natriuresis, are in direct opposition to the actions of the renin-angiotensin system. nih.gov This functional antagonism is further supported by the complementary localization of their respective receptors in key regulatory tissues, including the brain, adrenal glands, vasculature, and kidneys. nih.gov

Inhibition of Aldosterone Production:

In vitro studies using rat adrenal cell suspensions have shown that synthetic atrial peptides, including Atriopeptin I, II, and III, dose-dependently decrease the release of aldosterone from zona glomerulosa cells. nih.gov Atriopeptin II, a closely related peptide, was found to significantly inhibit basal aldosterone release at a concentration of 10 pM and lowered it by 79% at 10 nM. nih.govjci.org These peptides also reduce the sensitivity of glomerulosa cells to stimulation by angiotensin II and adrenocorticotropic hormone (ACTH). nih.govjci.org The inhibitory effect of atriopeptins on aldosterone biosynthesis has been confirmed in isolated rat adrenal glomerulosa cells. ahajournals.org

In vivo experiments in rats have further substantiated these findings. The infusion of atriopeptin II was shown to significantly inhibit the aldosterone response to angiotensin II, an effect that was independent of changes in plasma renin activity, serum potassium, or ACTH levels. nih.govjci.org This suggests a direct inhibitory action on the adrenal cortex. nih.govjci.org

Experimental Model Atriopeptin Peptide Concentration Effect on Aldosterone Reference
Rat adrenal cell suspensionsAtriopeptin I, II, IIIDose-dependentDecreased release nih.gov
Rat adrenal cell suspensionsAtriopeptin II10 pMSignificant inhibition of basal release nih.govjci.org
Rat adrenal cell suspensionsAtriopeptin II or III10 nM79% reduction in basal release nih.govjci.org
Conscious unrestrained ratsAtriopeptin IIInfusionSignificant inhibition of Angiotensin II-stimulated release nih.govjci.org

Modulation of Renin Release:

The effect of atriopeptins on renin release has been a subject of some debate, with studies showing varied results. nih.gov Some investigations indicate that Atrial Natriuretic Peptide (ANP) inhibits renin secretion, thereby suppressing the production of angiotensin and aldosterone. wikipedia.org However, other in vitro studies have reported no inhibitory effect on basal renin release. nih.gov

Mechanisms in Neurohumoral Regulation (In vitro and Animal Models)

Atriopeptin I and related peptides exert effects within the central nervous system (CNS) through specific receptor interactions, suggesting a role in the central regulation of cardiovascular and homeostatic functions. nih.gov High-affinity binding sites for atrial natriuretic peptides have been identified in various regions of the mammalian brain. pnas.org

In vitro receptor autoradiography has revealed a distinct but varied distribution of these binding sites across different species. pnas.org In the guinea pig brain, high concentrations of ANP binding sites are found in the external plexiform layer of the olfactory bulb, the subfornical organ, several thalamic nuclei, the medial geniculate nucleus, and the cerebellum. pnas.org The rat brain shows high densities of these receptors in the subfornical organ, area postrema, and the linings of the ventricles, with lower densities in the thalamus and cerebellum. pnas.org In the monkey brain, the cerebellum is a primary location for these binding sites. pnas.org The presence of these receptors in brain regions associated with the regulation of fluid and sodium balance, blood pressure, and cerebral blood flow indicates that brain atrial natriuretic peptide is implicated in these processes. nih.gov

The ligand selectivity of these brain receptors has been characterized, with a binding affinity pattern of ANF-(101-126) > ANF-(99-126) > Atriopeptin II > Atriopeptin I for 125I-alpha-ANP binding sites. pnas.org This demonstrates that the central receptors have structural requirements similar to those of peripheral ANP binding sites. pnas.org

Atriopeptins play a modulatory role in the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is the body's primary stress response system. researchgate.net Natriuretic peptides and their receptors are widely distributed throughout the components of the HPA axis, including the hypothalamus, pituitary gland, and adrenal cortex. nih.gov

Experimental evidence suggests that atrial natriuretic peptides can inhibit the release of key HPA axis hormones. oup.com In the hypothalamus, these peptides have been shown to inhibit the release of corticotropin-releasing factor (CRF). nih.gov At the level of the pituitary, natriuretic peptides can inhibit both basal and stimulated release of Adrenocorticotropic Hormone (ACTH). nih.gov

Studies in humans have shown that atrial natriuretic hormone (ANH) can decrease the circulating concentrations of CRH, ACTH, and cortisol. oup.com This suggests that atriopeptins may be part of a feedback system that helps regulate cortisol levels. oup.com However, some studies have reported conflicting results. For instance, one study in normal human subjects found that ANP in physiological doses did not inhibit the ACTH or cortisol response to corticotrophin-releasing hormone-41. nih.gov In contrast, ANP has been shown to inhibit the stimulation of aldosterone secretion by ACTH both in vitro and in vivo. nih.gov

HPA Axis Component Effect of Atriopeptin/ANP Experimental Finding Reference
HypothalamusInhibition of CRH releaseNatriuretic peptides reduce CRH release. nih.gov
Pituitary GlandInhibition of ACTH releaseNatriuretic peptides inhibit basal and induced ACTH release. nih.gov
Adrenal CortexInhibition of CortisolANH decreased plasma cortisol concentrations. oup.com
Adrenal CortexInhibition of AldosteroneANP inhibits ACTH-stimulated aldosterone secretion. nih.gov

Atriopeptins are integral to the regulation of water and electrolyte homeostasis, exerting their effects through both direct renal actions and modulation of neural pathways that control fluid intake and excretion. nih.gov The release of atriopeptin is stimulated by an expansion of blood volume, which occurs both acutely and in response to changes in dietary sodium. nih.gov

The central nervous system plays a crucial role in mediating the effects of atriopeptin on fluid balance. nih.gov Brain regions that are key to regulating fluid and sodium balance contain receptors for atrial natriuretic peptide. nih.gov The actions of atriopeptin are believed to be integrated with other neural and hormonal systems, including the autonomic nervous system, vasopressin, and the RAAS, to maintain homeostasis. nih.gov

Studies in autoimmune rat models, where the animals are sensitized against their own atriopeptin, have provided insights into its physiological role. In these rats, the natriuretic response to acute intravenous volume expansion was inhibited, highlighting the importance of atriopeptin in managing acute fluid challenges. nih.gov However, the natriuresis produced by chronic oral salt loading was not suppressed, suggesting that other compensatory mechanisms are involved in long-term sodium balance. nih.gov The actions of atriopeptin on fluid intake and excretion are under neural control, involving efferent pathways from the brain, particularly the hypothalamus. nih.gov

Other Cellular Effects and Modulations

Atriopeptins can modulate the function of immune cells by influencing their production of signaling molecules like nitric oxide (NO). In vitro studies have investigated the effects of various natriuretic peptides on NO synthesis in macrophages.

In studies using murine bone marrow-derived macrophages and peritoneal macrophages, as well as macrophage cell lines (RAW 264.7 and J 774), Atrial Natriuretic Peptide (ANP) was found to dose-dependently inhibit NO synthesis. nih.gov In contrast, Atriopeptin I displayed only a weak inhibitory effect, which was restricted to the highest concentration tested (10⁻⁶ M). nih.gov Another natriuretic peptide, urodilatin, also showed a similarly weak effect. nih.gov

The inhibitory action of ANP on NO production in LPS-activated macrophages is mediated through the guanylate cyclase-coupled NPR-A receptor, leading to an increase in intracellular cGMP. nih.gov Macrophages have been shown to express all three types of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. nih.gov The reduction in nitrite accumulation (a measure of NO synthesis) by ANP was most significant when it was added simultaneously with lipopolysaccharide (LPS), the stimulating agent. nih.gov This effect was abolished if ANP was added 12 hours after LPS stimulation. nih.gov These findings suggest that atriopeptins can alter macrophage function by affecting their nitric oxide synthesizing pathway. nih.gov

Natriuretic Peptide Effect on NO Synthesis in Macrophages Potency Reference
Atrial Natriuretic Peptide (ANP)InhibitoryDose-dependent (10⁻⁶ - 10⁻⁸ M) nih.gov
Atriopeptin IInhibitoryWeak, only at high concentration (10⁻⁶ M) nih.gov
UrodilatinInhibitoryWeak, only at high concentration (10⁻⁶ M) nih.gov
C-type Natriuretic Peptide (CNP)No inhibitory effectNone nih.gov

Regulation of Cell Proliferation and Differentiation (e.g., Cardiac Progenitor Cells)

Atriopeptin I (AP-I), a 21-amino acid peptide, demonstrates significant regulatory effects on the proliferation and differentiation of cardiac progenitor cells (CPCs) in experimental models. nih.gov These actions are critical in the context of heart development and potential therapeutic strategies for cardiac regeneration. nih.gov The cellular and molecular mechanisms underlying these effects are multifaceted, primarily involving the activation of specific signaling pathways upon the binding of atriopeptin to its receptors on CPCs.

Research has shown that CPCs in both neonatal and adult hearts express natriuretic peptide receptors, indicating their capacity to respond to stimulation by natriuretic peptides like Atriopeptin I. nih.gov In murine models, the administration of brain natriuretic peptide (BNP), a related natriuretic peptide, has been shown to increase the number of proliferating CPCs and newly formed cardiomyocytes. nih.gov Specifically, one study observed a 142% increase in proliferating CPCs in neonatal mice and a 134% increase in adult mice following BNP injection. nih.gov This suggests a key role for natriuretic peptides in modulating the progenitor cell population within the heart. nih.gov

The signaling cascade initiated by Atriopeptin I binding to its receptor, Natriuretic Peptide Receptor-A (NPR-A), involves the generation of intracellular cyclic guanosine monophosphate (cGMP). mdpi.com This second messenger, in turn, activates cGMP-activated protein kinase (PKG). mdpi.comnih.gov This pathway has been shown to have anti-proliferative effects on cardiac fibroblasts, counteracting the pro-fibrotic actions of signaling molecules like transforming growth factor-beta 1 (TGF-β1) and angiotensin II (AngII). nih.gov While this demonstrates an anti-proliferative effect on fibroblasts, the impact on CPCs appears to be stimulatory towards proliferation and differentiation into cardiomyocytes. nih.gov

Furthermore, Atriopeptin I signaling is implicated in the metabolic regulation of cardiac cells, which can influence their differentiation. For instance, Atrial Natriuretic Peptide (ANP) has been found to regulate lipid metabolism and promote the expression of ventricular conduction system (VCS) markers in embryonic mouse ventricles. nih.gov ANP treatment of ventricular cells from E11.5 mouse embryos led to an increase in lipid droplet accumulation and fatty acid oxidation (FAO), alongside a higher expression of the VCS marker Connexin 40 (Cx40). nih.gov This suggests that Atriopeptin I may guide the differentiation of progenitor cells towards specific cardiac lineages by modulating their metabolic state. nih.gov

The table below summarizes key research findings on the effects of natriuretic peptides on cardiac progenitor cell proliferation and differentiation in experimental models.

Experimental Model Natriuretic Peptide Key Findings Reference
Neonatal MiceBrain Natriuretic Peptide (BNP)142% increase in proliferating Cardiac Progenitor Cells (CPCs); 23% increase in newly formed cardiomyocytes. nih.gov
Adult MiceBrain Natriuretic Peptide (BNP)134% increase in proliferating Cardiac Progenitor Cells (CPCs); 68% increase in newly formed cardiomyocytes. nih.gov
E11.5 Mouse Ventricular Cell CulturesAtrial Natriuretic Peptide (ANP)Significant increase in lipid droplet accumulation, fatty acid oxidation (FAO), and higher expression of the ventricular conduction system marker Cx40. nih.gov
Cultured Cardiac FibroblastsAtrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP)Inhibition of Angiotensin II- and norepinephrine-induced proliferation. nih.gov

Regulation and Metabolism of the Atriopeptin I Ap I System

Stimuli for Atriopeptin I (AP-I) Secretion and Release from Atrial Myocytes

The release of atriopeptin from cardiac atrial myocytes is primarily governed by mechanical and humoral factors.

Mechanical Stretch and Atrial Volume Status

Mechanical stretch of the atria is the most significant physiological stimulus for atriopeptin secretion. oup.compnas.org This stretching typically occurs due to an increase in extracellular fluid or blood volume, which in turn increases atrial pressure. oup.comnih.gov The atria are highly compliant and respond to increased volume with significant distension. oup.com This mechanical distension of the atrial wall is the primary signal for the release of atriopeptin. annualreviews.org

Studies have demonstrated a direct correlation between atrial wall stress and atriopeptin secretion, suggesting that stretch, rather than pressure alone, is the critical stimulus. annualreviews.org In experimental models, increasing resting tension in isolated atria leads to a proportional increase in atriopeptin secretion. annualreviews.org Conversely, a decrease in atrial tension results in reduced secretion. annualreviews.org This response appears to be independent of neural mechanisms. annualreviews.org Furthermore, experiments using isolated atrial myocytes have shown that cellular stretch induced by hypotonic media stimulates atriopeptin release, confirming the direct role of myocyte stretching in the secretion process. annualreviews.orgnih.gov

The release of atriopeptin from the ventricles can also be stimulated by passive myocardial stretch, particularly in conditions of ventricular hypertrophy. nih.gov

Humoral Factors (e.g., Angiotensin II, Vasopressin, Endothelin)

Several humoral factors can influence atriopeptin secretion, often by indirect mechanisms that increase cardiac preload or afterload, thereby causing atrial stretch. oup.com

Angiotensin II: This potent vasoconstrictor can increase atriopeptin secretion. oup.comsmj.org.sg While some of this effect is indirect through increased atrial stretch, there is also evidence suggesting a direct modulatory role on atriopeptin release. oup.comsmj.org.sg However, the precise nature of this direct effect, whether stimulatory or inhibitory, is not definitively established. oup.com Angiotensin II is part of the renin-angiotensin-aldosterone system, which atriopeptin counteracts. smj.org.sg

Vasopressin: Similar to angiotensin II, vasopressin is a vasoconstrictor that can lead to increased atriopeptin secretion, largely through its hemodynamic effects that cause atrial distension. oup.com The direct effects of vasopressin on atriopeptin secretion remain uncertain. oup.com

Endothelin: Endothelin-1 is a powerful stimulus for atriopeptin secretion and also enhances stretch-induced secretion. oup.com This peptide, derived from endothelial cells, plays a significant role in modulating atriopeptin release. oup.com The dramatic increase in atriopeptin seen during cardiac ischemia is thought to be partly mediated by endothelin-1. oup.com

The interaction of these humoral factors with atriopeptin regulation is complex and can involve both direct actions on atrial myocytes and indirect effects through changes in cardiovascular hemodynamics.

Influence of Contraction Rate on Atriopeptin Translocation

The rate of atrial contraction has been suggested to influence atriopeptin secretion. oup.comnih.gov However, some research indicates that this effect might be more related to the translocation of atriopeptin across the cell membrane rather than a direct stimulation of the secretory process itself. oup.com Studies have shown that while an increased atrial rate can lead to higher atriopeptin secretion, it may not significantly affect the translocation of interstitial fluid containing the peptide. physiology.org In contrast, increases in atrial pressure, without a change in contraction frequency, are a primary stimulus for atriopeptin release in humans. nih.gov This suggests that while contraction rate may play a role, atrial pressure and stretch remain the dominant physiological regulators. nih.gov

Enzymatic Degradation Pathways of Atriopeptin I (AP-I)

The biological activity of atriopeptin is terminated through enzymatic degradation, a process crucial for regulating its plasma concentration and physiological effects.

Role of Neutral Endopeptidase (NEP) in Clearance

A primary pathway for the degradation of atriopeptin is through the action of Neutral Endopeptidase (NEP), also known as neprilysin or endopeptidase 24.11. nih.govekb.egnih.gov NEP is a zinc-containing metalloendopeptidase found on the surface of various cells, with high concentrations in the kidney, lungs, and blood vessels. ekb.egahajournals.org This enzyme cleaves the atriopeptin molecule, leading to its inactivation. nih.govoup.com

The initial and critical cleavage by NEP occurs at the Cys-Phe bond within the disulfide ring structure of the peptide, which inactivates it. nih.gov NEP has been identified as the major enzyme responsible for degrading atrial natriuretic factor in the kidney. rug.nl Inhibition of NEP has been shown to potentiate the biological effects of atriopeptin by preventing its degradation, leading to increased plasma levels and enhanced natriuretic and diuretic responses. oup.comcore.ac.ukahajournals.org This is particularly relevant in conditions like heart failure, where atriopeptin levels are elevated, and NEP plays a more significant role in its clearance. ekb.egnih.gov

Identification and Characterization of Other Degrading Enzymes (e.g., Liver Metalloendopeptidases)

While NEP is a major player in atriopeptin degradation, other enzymatic pathways also contribute to its clearance. The liver is a significant site for the removal of atriopeptin from circulation. rug.nl Although specific liver metalloendopeptidases involved in atriopeptin degradation are less characterized than NEP, the liver's high extraction rate of the peptide points to the presence of efficient enzymatic degradation systems. rug.nl The degradation of atriopeptin is a multi-organ process, with the kidneys and liver being key sites of clearance. rug.nl The rapid clearance of atriopeptin from the bloodstream is a result of the combined action of enzymatic degradation by enzymes like NEP and other peptidases, as well as receptor-mediated clearance. rug.nlscinews.uz

Compound Information

Receptor-Mediated Clearance and Internalization (NPR-C)

The primary mechanism for clearing atriopeptin and other natriuretic peptides from circulation is through receptor-mediated internalization and subsequent degradation, a process orchestrated by the Natriuretic Peptide Receptor-C (NPR-C). nih.gov Also known as the clearance receptor, NPR-C is ubiquitously expressed and plays a critical role in controlling the local and systemic concentrations of these peptides. nih.govmdpi.com

Structurally, NPR-C is a homodimeric transmembrane protein. oup.com While its large extracellular ligand-binding domain shares approximately 30-35% identity with the catalytically active NPR-A and NPR-B receptors, it possesses only a very short intracellular region of 37 amino acids and lacks any known intrinsic enzymatic activity. nih.govoup.comjci.org This structural difference is key to its function; instead of transducing a signal via second messengers like cGMP, its main role is to bind and remove natriuretic peptides from the extracellular environment. mdpi.comoup.com The ligand selectivity for NPR-C is ANP > CNP ≥ BNP. nih.gov

The process of clearance is constitutive and efficient. nih.gov Once atriopeptin binds to NPR-C on the cell surface, the receptor-ligand complex is internalized, a process that occurs at a rate faster than the hormone's dissociation. jci.org This internalization is thought to happen via a clathrin-dependent mechanism. portlandpress.com Following internalization, the complex is targeted to lysosomes, where the peptide is hydrolyzed and degraded. jci.orgportlandpress.com The now-unbound receptor is then recycled back to the plasma membrane, ready to bind more ligand. portlandpress.com This continuous cycle ensures a steady clearance of circulating atriopeptins. In addition to receptor-mediated clearance, atriopeptin is also degraded by the extracellular enzyme neutral endopeptidase (NEP). nih.gov However, under normal physiological conditions, NPR-C is the principal route of clearance, with an estimated 99% of these receptors unoccupied, providing a significant reserve capacity to buffer against sudden increases in plasma atriopeptin levels. jci.org

The physiological significance of NPR-C is highlighted in studies where the receptor is blocked or genetically knocked out. Inhibition of NPR-C leads to a decreased metabolic clearance rate, an increased plasma half-life, and a larger volume of distribution for ANP. jci.org NPR-C knockout mice exhibit elevated ANP half-lives, hypotension, and skeletal overgrowth, demonstrating the receptor's crucial role in regulating both the cardiovascular and skeletal systems. nih.gov

Table 1: Characteristics of the NPR-C Receptor

Feature Description Source(s)
Full Name Natriuretic Peptide Receptor-C nih.gov
Aliases Clearance Receptor, NPR3 nih.govoup.com
Structure Disulfide-linked homodimer; large extracellular domain, single transmembrane region, short 37-amino acid intracellular tail. nih.govoup.com
Function Binds and internalizes natriuretic peptides for lysosomal degradation, clearing them from circulation. nih.govjci.org
Mechanism Constitutive, receptor-mediated internalization and recycling. nih.govportlandpress.com
Enzymatic Activity None known. mdpi.comoup.com
Ligand Affinity Binds with high affinity to various natriuretic peptides, including ring-deleted analogs. nih.gov
Gene Location Human: Chromosome 5p13–14; Murine: Chromosome 15. nih.govmdpi.com

| Tissue Distribution | Widely and abundantly expressed, including in the kidney, adrenal glands, heart, vascular smooth muscle, lungs, and brain. | nih.govportlandpress.com |

Tissue-Specific Regulation of Atriopeptin Gene Expression (e.g., NPPA)

The expression of the gene encoding Atriopeptin, Natriuretic Peptide A (NPPA), is subject to rigorous tissue-specific and developmental regulation. nih.gov This control ensures that atriopeptin is synthesized and released primarily from the heart in response to specific physiological cues, such as atrial stretch due to increased blood volume. wikigenes.org

In adult mammals, the primary site of NPPA gene expression is the cardiac atria, where it is found at high levels. uniprot.org In contrast, the ventricles express very low levels of NPPA under normal conditions. uniprot.org Low levels of expression have also been detected in several extracardiac tissues, including the brain (specifically the hypothalamus), pituitary gland, and lungs, suggesting a role as a neuropeptide in addition to its endocrine function. wikigenes.orguniprot.org

The expression pattern of NPPA undergoes a significant shift during cardiac development. nih.gov In the embryonic heart, NPPA is an early and specific marker for the developing working myocardium of both the atria and the ventricles. nih.govresearchgate.net However, around the time of birth, a key regulatory change occurs, leading to the dramatic downregulation of NPPA expression in the ventricular myocardium. nih.govresearchgate.net Consequently, its expression becomes largely restricted to the atria in the healthy adult heart. researchgate.net

Interestingly, this ventricular silencing is not permanent. In response to various cardiovascular stressors and pathological conditions, such as cardiac hypertrophy, heart failure, and myocardial infarction, the NPPA gene is reactivated in the ventricular cardiomyocytes. nih.govresearchgate.net This re-expression is a well-established molecular marker for cardiac stress and is thought to be a compensatory mechanism, where the ventricles contribute to the production of atriopeptin to help alleviate the increased workload on the heart. nih.gov The precise regulatory pathways governing the initial ventricular expression, its postnatal downregulation, and its subsequent reactivation in disease states are complex and involve a variety of transcriptional factors and signaling cascades. nih.gov

Table 2: Tissue-Specific Expression of the NPPA Gene

Tissue Expression Level (Adult, Healthy) Developmental & Pathological Notes Source(s)
Cardiac Atria High Primary site of synthesis and storage. uniprot.orgresearchgate.net
Cardiac Ventricles Very Low / Negligible Highly expressed during embryonic development; expression is reactivated in response to cardiac stress and hypertrophy. nih.govuniprot.orgresearchgate.net
Brain (Hypothalamus) Low Suggests a role as a central neuropeptide. wikigenes.orguniprot.org
Lungs Very Low Minor extracardiac expression site. uniprot.org
Kidney Detected Urodilatin, a product of the NPPA gene, is detected in distal tubular cells. genecards.org

| Aorta | Very Low | Minor extracardiac expression site. | uniprot.org |

Table 3: Compound Names

Compound Name
Atriopeptin
Atrial Natriuretic Peptide (ANP)
B-type Natriuretic Peptide (BNP)
C-type Natriuretic Peptide (CNP)
Cardiodilatin
Neprilysin (NEP)
Osteocrin
Urodilatin

Advanced Research Methodologies and Experimental Models in Atriopeptin I Ap I Research

In vitro Cell Culture Systems for Mechanistic Dissection

In vitro cell culture systems offer a controlled environment to study the direct effects of Atriopeptin I on specific cell types, devoid of the systemic complexities of a whole organism. This approach has been pivotal in elucidating the cellular signaling pathways and downstream functional consequences of atriopeptin activity.

Isolated Atrial and Ventricular Myocytes

Primary cultures of atrial and ventricular myocytes have served as a fundamental model for understanding the secretion and regulation of atriopeptins. Studies using these isolated cells have revealed that mechanical stretch of the myocyte plasma membrane is a primary stimulus for atriopeptin secretion. nih.gov Interestingly, this process appears to be negatively modulated by intracellular calcium levels. nih.gov Research has shown that osmotic stretch and potassium chloride depolarization are potent triggers for atriopeptin release from both atrial and ventricular myocytes. nih.gov Furthermore, experiments have demonstrated that fetal or early neonatal ventricular myocytes are capable of actively synthesizing atriopeptin. nih.gov In these stretch-stimulated atrial and ventricular myocyte models, the secreted form is the 126 amino acid prohormone. nih.gov

Experimental ModelStimulusKey Finding
Isolated Rat Atrial MyocytesOsmotic Stretch, KCl DepolarizationPotent stimulation of atriopeptin secretion. nih.gov
Isolated Rat Ventricular MyocytesOsmotic Stretch, KCl DepolarizationMarked potentiation of atriopeptin secretion. nih.gov
Stretch-Stimulated MyocytesMechanical StretchSecretion of the 126 amino acid prohormone. nih.gov
Myocytes with Calcium ModulatorsIonomycin (elevates intracellular Ca2+)Inhibition of atrial atriopeptin release. nih.gov
Myocytes with Calcium ModulatorsEGTA (buffers extracellular Ca2+), BAPTA AM (intracellular chelator)Potentiation of atriopeptin release. nih.gov

Adrenal, Renal, Vascular Smooth Muscle, and Endothelial Cell Cultures

Cell cultures derived from adrenal, renal, vascular smooth muscle, and endothelial tissues have been crucial in defining the peripheral actions of atriopeptins.

Adrenal Cell Cultures: Studies using isolated rat adrenal glomerulosa cells have shown that while Atriopeptin I itself does not alter basal aldosterone (B195564) release, it can influence stimulated aldosterone secretion. nih.gov This demonstrates a modulatory role for atriopeptins in adrenal steroidogenesis.

Renal Cell Cultures: Research on neonatal rat kidney cell cultures has provided evidence for the de novo synthesis and secretion of an atriopeptin-like prohormone. nih.govcloudfront.net This finding suggests a potential paracrine or autocrine role for atriopeptin within the kidney, independent of its endocrine function. nih.gov Unlike the regulated secretion from atrial myocytes, kidney cells appear to secrete atriopeptin through a constitutive pathway. nih.govcloudfront.net The primary site of this secretion in adult rat kidneys has been identified as the cortical tubule fraction. nih.govcloudfront.net

Vascular Smooth Muscle Cell Cultures: In cultured vascular smooth muscle cells, atriopeptins have been shown to inhibit hypertrophy, a key process in vascular remodeling. nih.gov Atriopeptin III, a related peptide, has been observed to decrease both resting and hormone-induced elevations in cytosolic free calcium, a critical second messenger in muscle contraction. nih.gov This effect is implicated in the vasorelaxant properties of atriopeptins. nih.gov

Endothelial Cell Cultures: Studies on cultured endothelial cells have revealed that atrial natriuretic peptide (ANP), the broader family to which Atriopeptin I belongs, can have varied effects on endothelial function. ANP has been reported to both stimulate and attenuate endothelial cell permeability, depending on the context. nih.gov It has also been shown to have both pro- and anti-angiogenic properties. nih.gov In cultured human umbilical vein endothelial cells (HUVEC), ANP has been found to prevent barrier disruption caused by inflammatory agents. nih.gov

Cell TypeKey Findings
Adrenal Glomerulosa CellsAtriopeptin I does not alter basal aldosterone release but can modulate stimulated secretion. nih.gov
Neonatal Rat Kidney CellsDe novo synthesis and constitutive secretion of an atriopeptin-like prohormone. nih.govcloudfront.net
Vascular Smooth Muscle CellsInhibition of cellular hypertrophy; reduction of cytosolic free calcium levels. nih.govnih.gov
Endothelial CellsModulation of permeability and angiogenesis; protection against inflammatory barrier disruption. nih.gov

Neuronal, Astrocyte Glial, and Macrophage Cell Lines

The actions of atriopeptins extend beyond the cardiovascular and renal systems, with significant effects observed in neural and immune cells.

Neuronal and Astrocyte Glial Cell Lines: Research utilizing neuronal and astrocyte glial cultures from the hypothalamus and brain stem of neonatal rats has identified the presence of different atrial natriuretic peptide (ANP) receptor subtypes. nih.gov Astrocytes predominantly express the ANP-A subtype, while neurons primarily contain the ANP-B subtype. nih.gov In these cultures, Atriopeptin I demonstrated a lower potency in stimulating guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) levels compared to other natriuretic peptides. nih.gov In cultured astroglial cells, atriopeptins have also been shown to decrease cell volume, suggesting a role in the homeostasis of glial cell size. nih.gov

Macrophage Cell Lines: In studies involving macrophage cell lines such as RAW 264.7 and J774, as well as primary macrophages, Atriopeptin I displayed a weak inhibitory effect on nitric oxide (NO) synthesis, which was restricted to high concentrations. oup.comnih.gov This contrasts with the more potent dose-dependent inhibition of NO production observed with ANP. oup.comnih.gov These findings indicate a potential, albeit limited, role for Atriopeptin I in modulating inflammatory responses.

Cell Line/CultureReceptor/Pathway InvestigatedEffect of Atriopeptin I
Neuronal CulturesANP Receptors, cGMP StimulationLower potency in stimulating cGMP compared to other natriuretic peptides. nih.gov
Astrocyte Glial CulturesANP Receptors, cGMP Stimulation, Cell VolumeLower potency in stimulating cGMP; decreases cell volume. nih.govnih.gov
Macrophage Cell Lines (RAW 264.7, J774)Nitric Oxide (NO) SynthesisWeak inhibitory effect on NO synthesis at high concentrations. oup.comnih.gov

Cardiac Progenitor Cell Models

The influence of the atriopeptin system on cardiac development and regeneration is an emerging area of research. Studies using cardiac progenitor cell (CPC) models have begun to shed light on these processes. It has been demonstrated that exogenous ANP can significantly decrease cell number and DNA synthesis in CPCs, an effect that is reversible with an NPRA receptor-specific inhibitor. physiology.org This suggests that ANP, acting through its NPRA receptor, plays a paracrine role in regulating the balance between CPC proliferation and differentiation in the developing heart. physiology.org

Ex Vivo Organ Perfusion Models

Ex vivo organ perfusion models, particularly of the kidney, provide an intermediate level of complexity between isolated cell cultures and whole-animal studies. These models allow for the examination of tissue-level responses to Atriopeptin I in an intact organ while maintaining control over perfusion conditions.

Isolated Perfused Rat Kidney Studies

The isolated perfused rat kidney has been a cornerstone model for characterizing the renal hemodynamic and natriuretic effects of the atriopeptin family of peptides. Early studies using this model were critical in differentiating the activities of various atriopeptin forms. It was observed that Atriopeptin I is a potent natriuretic agent but an extremely weak renal spasmolytic in this preparation. nih.gov In contrast, atriopeptins with C-terminal extensions, such as Atriopeptin II and III, were found to be potent renal vasodilators. nih.gov These studies highlighted the structural requirements for the renal vasorelaxant activity of atriopeptins. nih.gov

Further investigations using isolated perfused kidneys from Dahl salt-sensitive (DS) and salt-resistant (DR) rats have explored the pharmacodynamics of atrial natriuretic peptide (ANP). These studies have shown that ANP causes a significant increase in fractional sodium excretion in both strains, indicating that the inherent sodium excretory defect in DS kidneys is not due to an altered responsiveness to ANP. nih.gov

Experimental ModelPeptide StudiedKey Findings
Isolated Krebs-Perfused Rat KidneyAtriopeptin I, II, and IIIAtriopeptin I is a potent natriuretic but a weak renal spasmolytic; C-terminal extensions are essential for renal vasorelaxant activity. nih.gov
Isolated Perfused Dahl Rat Kidneys (DR and DS)Atrial Natriuretic Peptide (ANP)ANP significantly increases fractional sodium excretion in both strains, suggesting the sodium excretory defect in DS rats is not due to altered ANP responsiveness. nih.gov

Isolated Vascular Ring and Smooth Muscle Strip Preparations (e.g., Aorta, Mesenteric Arteries)

Isolated vascular ring and smooth muscle strip preparations are fundamental ex vivo models for directly assessing the vasoactive properties of Atriopeptin I (AP-I) and other atrial natriuretic peptides (ANPs). These methodologies allow for the precise measurement of vascular tension in a controlled environment, eliminating the systemic complexities of in vivo models.

In studies utilizing rat aortic strips and mesenteric artery rings, various ANP analogues have demonstrated potent vasorelaxant effects. nih.gov When these vascular preparations are pre-contracted with agents like phenylephrine, the subsequent addition of ANPs induces a dose-dependent relaxation. The order of potency for vasorelaxation in both aortic and mesenteric artery preparations has been established, providing insights into the structure-activity relationship of these peptides. nih.gov

Research has shown that the sensitivity of these vascular preparations to ANPs can be influenced by the concentration of the contractile agent used. nih.gov For instance, the half-maximal inhibitory concentration (IC50) of ANP (101-126) is significantly lower when the vessels are pre-contracted with a lower concentration of phenylephrine. nih.gov This suggests that the physiological state of the vascular smooth muscle can modulate its responsiveness to atriopeptins.

Furthermore, investigations into the mechanism of ANP-induced relaxation in isolated bovine mesenteric lymph vessels have revealed that this effect is mediated through the synthesis of cyclic guanosine monophosphate (cGMP). nih.gov The relaxation is not dependent on the vascular endothelium and is not blocked by various autonomic and autacoid receptor antagonists, indicating a direct action on the smooth muscle cells. nih.gov

PreparationAgonist (Pre-contraction)Atriopeptin EffectKey Findings
Rat Aortic StripsPhenylephrineVasorelaxationPotency of different ANP analogues can be directly compared.
Rat Mesenteric Artery RingsPhenylephrineVasorelaxationDemonstrates similar structural requirements for ANP receptors as the aorta. nih.gov
Bovine Mesenteric Lymph VesselsBradykininRelaxationANP inhibits spontaneous contractions and induces relaxation via a cGMP-dependent, endothelium-independent mechanism. nih.gov

In vivo Animal Models for Integrated Physiological Studies

Rodent models, particularly rats and mice, are extensively used to study the integrated physiological effects of Atriopeptin I in a whole-organism context. These models allow for the investigation of cardiovascular, renal, and endocrine responses to ANP administration.

In conscious rats with chronic indwelling catheters, the administration of atriopeptin II has been shown to cause a decrease in blood pressure and an increase in heart rate. nih.gov Interestingly, this hypotensive effect is accompanied by a significant decrease in renal and mesenteric blood flow, suggesting that systemic vasodilation is not the primary mechanism of blood pressure reduction in this context. nih.gov Despite the reduction in renal blood flow, a marked increase in urinary sodium excretion is observed, highlighting the potent natriuretic effect of the peptide. nih.gov

Studies in conscious rats have also elucidated the regulation of endogenous ANP release. nih.gov Volume loading with isotonic saline or glucose, as well as hyperosmotic challenges, can significantly increase circulating levels of immunoreactive ANPs. nih.gov These studies, often employing radioimmunoassays and high-performance liquid chromatography (HPLC) for peptide analysis, have identified atriopeptin III and related fragments as major circulating forms of ANP in rodents. nih.gov

Anesthesia can influence the outcomes of these studies. For example, halothane anesthesia has been shown to increase plasma ANP levels, a factor that must be considered when interpreting data from anesthetized models. nih.gov

ModelKey Parameters MeasuredMajor Findings with Atriopeptin Administration
Conscious RatBlood pressure, heart rate, renal and mesenteric blood flow, urinary sodium excretionHypotension, tachycardia, decreased regional blood flow, potent natriuresis. nih.gov
Conscious Rat with Chronic CathetersCirculating ANP levelsVolume loading and hyperosmotic stimuli increase ANP release. nih.gov
Anesthetized RatPlasma ANP levelsAnesthetics like halothane can alter baseline ANP concentrations. nih.gov

Genetically modified animal models, such as atrial natriuretic peptide (ANP)-deficient (knockout) mice, have been instrumental in delineating the specific physiological roles of the ANP system. These models allow researchers to study the consequences of the absence of ANP, providing deeper insights into its functions.

ANP knockout mice have been reported to exhibit hypertension compared to their wild-type counterparts. nih.gov This observation underscores the critical role of ANP in blood pressure regulation and sodium homeostasis. nih.gov Some studies have explored the potential of these mice as models for pregnancy-associated hypertension, although findings have not been consistently replicated across different laboratories. nih.gov

In the context of cardiac hypertrophy, mice lacking the natriuretic peptide receptor-A (Npr1), the receptor for ANP, display marked cardiac hypertrophy and fibrosis. nih.gov These mice also show increased ventricular expression of ANP and brain natriuretic peptide (BNP), suggesting a compensatory upregulation of these peptides in response to the hypertrophic stimulus. nih.gov This feedback loop highlights the complex interplay between ANPs and their receptors in cardiac remodeling.

Furthermore, studies on ANP gene-disrupted mice have investigated the interaction between ANP and the renin-angiotensin system (RAS) in the context of salt-sensitive hypertension and cardiac hypertrophy. These experiments have demonstrated that while a high-salt diet can induce cardiac hypertrophy in both wild-type and ANP-deficient mice, the effect is exaggerated in the absence of ANP.

Larger animal models, such as dogs and primates, are valuable for comparative physiological research due to their closer phylogenetic relationship to humans. nih.gov These models offer advantages in terms of anatomical and physiological similarities, allowing for the use of surgical techniques and imaging modalities that are directly translatable to clinical practice. frontiersin.orgnih.gov

While specific studies focusing solely on Atriopeptin I in these models are less common in recent literature, the foundational research on ANP often included studies in dogs and non-human primates. These larger models are particularly useful for investigating complex cardiovascular and renal responses that may not be fully recapitulated in rodents. frontiersin.org For instance, the development of pain models in dogs and primates provides a platform for studying the analgesic effects of novel compounds, which could potentially include peptides like atriopeptins if they are found to have such properties. nih.gov

The main challenges associated with using large animal models include higher costs, specialized care requirements, and ethical considerations. frontiersin.orgmdpi.com Despite these limitations, the translational data they provide can be crucial for bridging the gap between preclinical rodent studies and human clinical trials. frontiersin.orgnih.gov

Biochemical and Molecular Techniques

Solid-phase peptide synthesis (SPPS) is the cornerstone for obtaining synthetic atriopeptins for research purposes. powdersystems.combachem.com This method, pioneered by Robert Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. powdersystems.com

The process begins with the attachment of the C-terminal amino acid to the resin. bachem.com Each subsequent amino acid, with its alpha-amino group temporarily protected, is then coupled to the free N-terminus of the growing peptide chain. bachem.com A key advantage of SPPS is that excess reagents and by-products can be easily removed by washing the solid support, simplifying the purification of intermediates. bachem.com

Commonly used protecting groups in SPPS include the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the alpha-amino group and various acid-labile groups for the amino acid side chains. powdersystems.com The synthesis cycle involves deprotection of the N-terminus, washing, coupling of the next protected amino acid, and another washing step. bachem.com

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). powdersystems.com This cleavage step also removes most of the side-chain protecting groups. powdersystems.com

The crude peptide obtained after cleavage is then purified to a high degree of homogeneity. The most common method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This technique separates the target peptide from impurities based on differences in hydrophobicity. The purified peptide's identity and purity are then confirmed using analytical techniques such as mass spectrometry and analytical HPLC.

StepDescriptionKey Reagents/Techniques
Resin AttachmentThe first amino acid is anchored to a solid support.Merrifield resin, Wang resin
DeprotectionThe temporary protecting group on the N-terminus is removed.Piperidine (for Fmoc)
CouplingThe next protected amino acid is added to the growing chain.HBTU, DIC (coupling agents)
CleavageThe completed peptide is detached from the resin.Trifluoroacetic acid (TFA) powdersystems.com
PurificationThe target peptide is isolated from impurities.Reversed-phase HPLC researchgate.net

Immunoassays for Atriopeptin I (AP-I) Quantification (e.g., Radioimmunoassay, Enzyme Immunoassay)

Immunoassays are fundamental for quantifying the concentration of Atriopeptin I in biological samples such as plasma and tissue extracts. The two most prominent methods are the Radioimmunoassay (RIA) and the Enzyme Immunoassay (EIA), also known as Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) : Historically, RIA has been a widely accepted and sensitive method for measuring peptide hormones like atriopeptin. nih.gov This technique is based on the principle of competitive binding, where a radiolabeled version of AP-I (e.g., labeled with Iodine-125) competes with the unlabeled AP-I in a sample for a limited number of specific antibody binding sites. elisakits.co.uk By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled AP-I in the sample can be determined. RIAs are known for their high sensitivity, capable of detecting minute concentrations of the peptide. nih.govelisakits.co.uk

Enzyme Immunoassay (EIA/ELISA) : The EIA has emerged as a popular alternative to RIA, largely due to its avoidance of radioactive materials. nih.govresearchgate.net In a typical competitive EIA for AP-I, the peptide in a sample competes with a known amount of enzyme-labeled AP-I for binding to antibodies coated on a microplate. After a washing step, a substrate is added, and the enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of AP-I in the sample. elisakits.co.uk Studies have shown that EIA can be more sensitive than conventional RIA and is often less technically demanding. nih.gov

FeatureRadioimmunoassay (RIA)Enzyme Immunoassay (EIA/ELISA)
Label Radioisotope (e.g., ¹²⁵I) elisakits.co.ukEnzyme (e.g., Alkaline Phosphatase) slideshare.net
Detection Radioactivity (Gamma Counter) labtestsguide.comColorimetric/Fluorometric Signal labtestsguide.com
Principle Competitive Binding labtestsguide.comCompetitive or Sandwich Binding researchgate.net
Sensitivity High nih.govHigh (can be greater than RIA) nih.gov
Safety Requires handling of radioactive materials nih.govelisakits.co.ukNo radioactive hazard nih.gov
Cost Generally more expensive equipment/disposal nih.govRelatively inexpensive nih.gov
Throughput Can be lowerEasily adapted for high-throughput screening

Receptor Binding Assays and Autoradiography for Receptor Localization

Understanding the location and characteristics of Atriopeptin I receptors is crucial to elucidating its mechanism of action. Receptor binding assays and autoradiography are the primary techniques used for this purpose.

Receptor Binding Assays : These assays are used to characterize the interaction between AP-I and its receptors on cell membranes. In competitive binding studies, a radiolabeled natriuretic peptide (like ¹²⁵I-ANP) is incubated with tissue preparations. The ability of unlabeled AP-I and other related peptides to displace the radioligand from the receptors is then measured. Such studies have revealed that AP-I [also referred to as ANF-(103-123)] has a specific binding affinity, although it is generally lower than that of longer forms like ANF-(101-126) or Atriopeptin II [ANF-(103-125)]. nih.gov These assays are critical for determining the binding affinity (Kd) and receptor density (Bmax) in various tissues. nih.gov

Autoradiography : This technique provides a visual map of receptor distribution within tissues. giffordbioscience.comfz-juelich.de Tissue sections are incubated with a radiolabeled ligand, such as ¹²⁵I-ANP. The sections are then placed against a photographic film or emulsion. The radioactive emissions from the bound ligand create an image on the film, revealing the precise location and density of the receptors. nih.govfz-juelich.de Using autoradiography, high densities of ANP receptors have been identified in specific regions of the kidney, such as the glomeruli and inner medulla, and in the zona glomerulosa of the adrenal gland. nih.gov In the brain, receptors have been localized to areas involved in cardiovascular regulation, including the subfornical organ and area postrema. nih.gov

TechniquePurposeKey Findings for AP-I Research
Receptor Binding Assay Quantifies receptor affinity (Kd) and density (Bmax).Determines the specific binding characteristics of AP-I to its receptors in tissues like the brain and kidney. nih.govnih.gov
Autoradiography Visualizes the anatomical distribution of receptors in tissue sections.Mapped high concentrations of AP-I receptors in renal glomeruli, adrenal zona glomerulosa, and specific brain nuclei. nih.govnih.gov

Measurement of Intracellular Second Messengers (e.g., cGMP, cAMP)

The biological effects of Atriopeptin I are mediated through intracellular second messengers. The primary second messenger for the natriuretic peptide system is cyclic guanosine monophosphate (cGMP). d-nb.infowikipedia.org

Upon binding of AP-I to its receptor, particularly the natriuretic peptide receptor-A (NPR-A), the intracellular guanylate cyclase domain of the receptor is activated. researchgate.net This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.netwikipedia.org The subsequent increase in intracellular cGMP levels activates downstream effectors like cGMP-dependent protein kinases (PKG), which then phosphorylate various proteins to produce the final physiological response, such as smooth muscle relaxation. d-nb.info

Experimental measurement of cGMP is a direct indicator of receptor activation by AP-I. Studies have demonstrated that atrial natriuretic factor (ANF) administration leads to a significant increase in cGMP concentration in glomerular ultrafiltrate, which accounts for higher urinary cGMP excretion. nih.govnih.gov While AP-I itself is a weaker agonist for cGMP production compared to the full-length ANP, its ability to stimulate cGMP is a key measure of its biological activity. researchgate.net Conversely, the involvement of cyclic adenosine monophosphate (cAMP) as a direct second messenger for AP-I's primary effects is not well-established, with studies showing that administration of dibutyryl cGMP, but not dibutyryl cAMP, mimics the renal effects of ANF. nih.govnih.gov

Gene Expression Analysis (e.g., RT-PCR, Transcription Rate Studies)

Investigating the regulation of the gene encoding the ANP prohormone (NPPA) provides insight into the physiological and pathological conditions that control Atriopeptin I synthesis. wikipedia.orgfrontiersin.org

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) : This technique, particularly its quantitative version (qPCR), is widely used to measure the levels of NPPA messenger RNA (mRNA) in tissues. nih.gov By converting mRNA to complementary DNA (cDNA) and then amplifying it, researchers can quantify gene expression with high sensitivity and specificity. Studies using qPCR have shown that mechanical stretch of the atria is a primary stimulus for upregulating NPPA gene expression. Furthermore, in conditions like pulmonary embolism, NPPA gene expression is selectively increased in the right chambers of the heart, correlating with the degree of right ventricular dysfunction. nih.gov

Transcription Rate Studies : More advanced techniques can be employed to study the dynamics of gene transcription itself. Nuclear run-on assays or methods that measure the density of RNA polymerase on a gene can provide a direct assessment of the transcription rate. These studies can help elucidate the immediate molecular responses to stimuli that regulate NPPA expression, offering a more dynamic view than steady-state mRNA levels alone.

ConditionChamberChange in ANP Gene ExpressionResearch Technique
Pulmonary Embolism (Rat Model)Right AtriumIncreasedqPCR nih.gov
Pulmonary Embolism (Rat Model)Right VentricleIncreasedqPCR nih.gov
Ventricular HypertrophyVentriclesIncreasedGene Expression Analysis wikipedia.org

Advanced Microscopic Techniques (e.g., Intravital Microscopy)

To observe the physiological effects of Atriopeptin I in a living organism in real-time, advanced microscopic techniques are employed.

Electrophysiological Methods (e.g., Patch Clamp for Ion Channel Activity)

The effects of Atriopeptin I on cellular function, particularly in the kidney and vascular system, often involve the modulation of ion channel activity. The patch-clamp technique is the gold standard for studying these effects at the single-channel level. researchgate.netthe-scientist.com

Patch-Clamp Technique : This electrophysiological method allows researchers to record the minute electrical currents that flow through individual ion channels in a patch of cell membrane. reading.ac.uk By sealing a micropipette onto the surface of a cell, one can isolate a small membrane patch and measure the opening and closing of channels within it. researchgate.net A key finding from patch-clamp studies is that ANP, acting through its second messenger cGMP, inhibits an amiloride-sensitive cation channel in the apical membrane of renal inner medullary collecting duct cells. nih.gov This inhibition reduces sodium reabsorption, contributing to the natriuretic effect of the peptide. nih.gov This methodology provides a direct link between the AP-I signaling cascade (receptor binding → cGMP production) and a specific molecular action (ion channel modulation). nih.govnih.gov

Cell TypeIon ChannelEffect of ANP/cGMPMethodPhysiological Implication
Renal Inner Medullary Collecting DuctAmiloride-Sensitive Cation ChannelInhibition nih.govPatch Clamp nih.govReduced Na⁺ reabsorption (Natriuresis) nih.gov

Comparative Biology and Evolutionary Aspects of Atriopeptins

Structural and Functional Comparison of Atriopeptin I (AP-I) with Mature ANP and Other Natriuretic Peptides (BNP, CNP, Urodilatin, Dendroaspis Natriuretic Peptide)

The natriuretic peptide family is characterized by a conserved 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. wikipedia.org This ring is essential for receptor binding and biological activity. oup.com However, variations in the amino acid sequences of the N-terminal and C-terminal tails, as well as within the ring itself, lead to significant functional distinctions among the different peptides.

Atriopeptin I (AP-I) and Mature Atrial Natriuretic Peptide (ANP): Atriopeptin I is one of the biologically active forms of ANP. Mature human ANP is a 28-amino acid peptide. wikipedia.orgoup.com Different forms of atriopeptins were initially isolated, representing variations in the length of the C-terminal tail. Functionally, ANP, including its atriopeptin forms, is primarily synthesized in the cardiac atria and released in response to atrial stretch, leading to vasodilation, natriuresis, and diuresis. wikipedia.orgnih.gov

Brain Natriuretic Peptide (BNP): Initially discovered in the porcine brain, BNP is predominantly a product of the cardiac ventricles in mammals, especially under conditions of stress or heart failure. nih.govnih.gov While sharing the characteristic ring structure with ANP, BNP has a distinct amino acid sequence and a longer biological half-life. mdpi.com In humans, the ANP and BNP genes are located in close proximity on chromosome 1, suggesting a common evolutionary origin through gene duplication. oup.comnih.gov

C-type Natriuretic Peptide (CNP): CNP is primarily found in the central nervous system, vascular endothelium, and bone. oup.comnih.gov Structurally, human CNP is a 22-amino acid peptide that notably lacks the C-terminal tail present in ANP and BNP. oup.com Its gene is located on chromosome 2 in humans. oup.comnih.gov Functionally, CNP is more involved in local paracrine regulation, such as vascular tone and bone growth, rather than systemic blood pressure and volume regulation.

Urodilatin: Isolated from human urine, urodilatin is a 32-amino acid peptide that is an N-terminally extended form of ANP. It is believed to be synthesized in the distal tubules of the kidney and acts locally to regulate sodium and water excretion. researchgate.net A key difference is its resistance to degradation by the renal enzyme neutral endopeptidase (NEP), which inactivates ANP. researchgate.net

Dendroaspis Natriuretic Peptide (DNP): Originally isolated from the venom of the green mamba snake (Dendroaspis angusticeps), DNP is a 38-amino acid peptide that shares structural and functional similarities with other natriuretic peptides, including the 17-amino acid disulfide ring. mdpi.com It has been shown to bind to natriuretic peptide receptors and induce cGMP formation, suggesting a role in cardiovascular regulation. mdpi.com

Table 1: Structural Comparison of Natriuretic Peptides

Peptide Amino Acid Length (Human) Key Structural Features Primary Source (Human)
Mature ANP 28 17-amino acid ring, C-terminal tail Cardiac Atria
BNP 32 17-amino acid ring, distinct C-terminal tail Cardiac Ventricles
CNP 22 17-amino acid ring, lacks C-terminal tail Central Nervous System, Endothelium
Urodilatin 32 N-terminally extended form of ANP Kidney (Distal Tubules)

| DNP | 38 | 17-amino acid ring, longer peptide chain | Snake Venom (originally) |

Comparative Potency and Receptor Specificity Across the Natriuretic Peptide Family

The biological effects of natriuretic peptides are mediated by three main types of receptors: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). nih.govnih.gov NPR-A and NPR-B are guanylyl cyclase-linked receptors, meaning their activation leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates many of the peptides' downstream effects. nih.gov NPR-C, also known as the clearance receptor, is primarily involved in the removal of natriuretic peptides from circulation. nih.govnih.gov

The different natriuretic peptides exhibit distinct affinities for these receptors, which dictates their specific physiological roles.

NPR-A: This receptor shows the highest affinity for ANP and BNP. The rank order of potency for activating NPR-A and stimulating cGMP production is generally ANP ≥ BNP >> CNP. nih.govoup.com This selectivity underscores the primary role of ANP and BNP in regulating blood pressure and volume.

NPR-B: This receptor is the specific receptor for CNP, showing a much higher affinity for CNP than for ANP or BNP. nih.govnih.gov The rank order of potency for NPR-B is CNP > ANP ≥ BNP. nih.govoup.com This explains CNP's more localized and distinct functions.

NPR-C: This clearance receptor binds all three natriuretic peptides with high affinity. biologists.com The rank order of binding affinity for NPR-C in humans and rats is ANP > CNP > BNP. nih.govoup.com

It is important to note that there can be marked species differences in receptor selectivity, particularly for BNP. nih.govoup.com For instance, some snake venom natriuretic peptides have been found to be potent and selective agonists for rat NPR-A over human NPR-A. mdpi.com

Table 2: Receptor Specificity and Potency of Natriuretic Peptides

Receptor Ligand Preference (Potency/Affinity) Primary Second Messenger Primary Function
NPR-A ANP ≥ BNP >> CNP nih.govoup.com cGMP Vasodilation, Natriuresis, Diuresis
NPR-B CNP > ANP ≥ BNP nih.govoup.com cGMP Vascular Tone, Bone Growth

| NPR-C | ANP > CNP > BNP nih.govoup.com | None (clearance) | Clearance of Natriuretic Peptides |

Evolutionary Conservation of Natriuretic Peptide Systems Across Species

The natriuretic peptide system is highly conserved throughout vertebrate evolution, highlighting its fundamental physiological importance. oup.com The basic structure of a 17-amino acid ring is a common feature across species. biologists.com ANP and CNP are generally the most conserved peptides, while BNP exhibits the most sequence variability between species. biologists.com

Genomic studies suggest that the diversity of the natriuretic peptide family arose from a series of gene and chromosomal duplications. Evidence from fish suggests that an ancestral CNP-like gene underwent duplications to give rise to the various NP genes. pnas.org For example, in humans, the genes for ANP and BNP are located on the same chromosome, indicating a tandem duplication event. oup.com

The complement of natriuretic peptides can vary among different vertebrate groups. While tetrapods generally possess ANP, BNP, and CNP, some fish species lack BNP. pnas.org Birds appear to lack ANP but have a distinct renal natriuretic peptide. biologists.com The discovery of ventricular natriuretic peptide (VNP) in some fish suggests an even greater diversity within the cardiac natriuretic peptides in certain lineages. nih.gov This variation likely reflects adaptations to different environments and physiological demands, such as osmoregulation in aquatic species. pnas.orgbioone.org The high degree of conservation of the NP system across species makes it a valuable model for translational research. oup.com

Future Research Directions and Unanswered Questions in Atriopeptin I Ap I Biology

Elucidation of Novel Atriopeptin 21 Signaling Pathways and Molecular Partners

The primary signaling pathway for natriuretic peptides involves the activation of guanylyl cyclase receptors, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org However, the nuanced signaling cascades initiated specifically by this compound are not fully understood. Future investigations should aim to identify novel downstream effectors and molecular partners that may mediate its diverse biological effects. A key area of inquiry is the potential for cGMP-independent signaling pathways. Research into other natriuretic peptide fragments, such as proANP31–67, has revealed alternative signaling mechanisms, for instance, through the prostaglandin E2 (PGE2) pathway. nih.govfrontiersin.org Determining if this compound engages similar non-canonical pathways is a critical next step.

Advanced proteomic and genomic approaches could be employed to identify proteins that interact with this compound or its receptor complexes. This could uncover previously unknown signaling nodes and regulatory mechanisms. Furthermore, exploring the interplay between this compound-induced signaling and other pathways, such as those activated by angiotensin II, will provide a more integrated view of its role in cardiovascular homeostasis. oup.com

Identification of Undiscovered this compound Receptors or Non-Receptor Binding Partners

The known receptors for natriuretic peptides are guanylyl cyclase-A (GC-A) and guanylyl cyclase-B (GC-B), as well as the clearance receptor NPR-C. frontiersin.org While this compound is known to interact with these receptors, the existence of other, as-yet-undiscovered receptors or binding partners cannot be ruled out. The distinct physiological effects of different atriopeptins suggest a level of specificity that may be conferred by unique receptor interactions.

Future research should focus on receptor binding assays using radiolabeled or fluorescently tagged this compound to screen various cell types and tissues. Affinity chromatography and co-immunoprecipitation techniques could also be used to isolate and identify novel binding partners. The identification of a unique receptor for this compound would open up new avenues for the development of highly specific therapeutic agents.

Further Dissection of Tissue-Specific and Cell-Type-Specific Regulation of this compound Action

The expression of natriuretic peptides and their receptors is known to be regulated in a tissue-specific manner. ahajournals.orgnih.gov For instance, studies have shown that the synthesis of atrial natriuretic factor (ANF), the precursor to this compound, is regulated differently in cardiac and renal tissues. ahajournals.orgbohrium.com A deeper understanding of the factors that govern the tissue- and cell-type-specific actions of this compound is crucial.

Future research should utilize single-cell RNA sequencing and in situ hybridization to map the precise cellular localization of this compound receptors and downstream signaling components in various organs. This will help to elucidate how the same peptide can elicit different responses in different tissues. Moreover, investigating the epigenetic regulation of this compound receptor genes in different cell types could provide insights into the long-term control of its activity. nih.gov

Table 1: Investigated Areas of Atriopeptin and Related Peptides in Different Tissues

Tissue/OrganInvestigated AspectRelated Peptide(s)Key Findings
Heart Endocrine function, regulation of blood pressure and volume. nih.govAtrial Natriuretic Peptide (ANP)The heart acts as an endocrine organ by secreting natriuretic peptides. nih.gov
Kidney Regulation of sodium and water excretion. wikipedia.orgAtrial Natriuretic Peptide (ANP)ANP increases glomerular filtration rate and inhibits sodium reabsorption. wikipedia.org
Adipose Tissue Regulation of lipid metabolism. mdpi.comAtrial Natriuretic Peptide (ANP)ANP stimulates lipolysis and the browning of adipocytes. mdpi.com
Immune System Modulation of innate and adaptive immunity. wikipedia.orgAtrial Natriuretic Peptide (ANP)ANP has cytoprotective effects and can inhibit pro-inflammatory markers. wikipedia.org
Brain Central regulation of cardiovascular function.C-type Natriuretic Peptide (CNP)CNP is primarily found in the central nervous system and peripheral tissues. nih.gov

Comprehensive Understanding of this compound's Roles in Complex Inter-Organ Communication Networks

The actions of this compound are not confined to a single organ but are part of a complex network of inter-organ communication that maintains homeostasis. embopress.org The heart, kidneys, adrenal glands, and vasculature all communicate through the actions of natriuretic peptides. oup.com A more comprehensive understanding of how this compound contributes to this intricate crosstalk is a key area for future research.

Investigating the effects of this compound on the release of other hormones and signaling molecules from various organs will be essential. For example, its influence on the renin-angiotensin-aldosterone system is well-established, but its interactions with other endocrine axes are less clear. mdpi.com Furthermore, exploring the role of this compound in pathological conditions where inter-organ communication is disrupted, such as cardiorenal syndrome, could reveal novel therapeutic targets. nih.govucl.ac.uk

Development of Advanced Experimental Tools and Methodologies for this compound Research

Progress in understanding the biology of this compound will be greatly facilitated by the development of new experimental tools. This includes the creation of highly specific antibodies and assays for the accurate measurement of this compound in biological fluids and tissues. The development of stable analogs of this compound could also aid in both research and potential therapeutic applications, as the short half-life of the native peptide is a significant limitation. nih.gov

Genetically engineered mouse models, such as those with specific deletions or mutations in the this compound coding region of the NPPA gene, would be invaluable for dissecting its specific physiological functions. nih.gov Additionally, the development of novel imaging techniques to visualize this compound receptor activation and downstream signaling in real-time would provide unprecedented insights into its dynamic regulation.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating and quantifying Atriopeptin 21 in biological samples?

  • Methodological Answer : Isolation typically involves affinity chromatography using antibodies specific to this compound, followed by mass spectrometry (LC-MS/MS) for quantification. Key steps include:

  • Sample preparation: Use protease inhibitors to prevent degradation .
  • Validation: Cross-check results with ELISA to ensure specificity .
  • Data normalization: Adjust for protein content (e.g., Bradford assay) to account for sample variability .
    • Critical Consideration : Baseline interference in plasma samples may require solid-phase extraction (SPE) to reduce matrix effects .

Q. How do structural modifications of this compound affect its receptor binding affinity?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

  • Design: Compare wild-type vs. truncated/mutated peptides (e.g., deletion of C-terminal residues).
  • Controls: Include a negative control (e.g., scrambled peptide) and a positive control (e.g., ANP) .
    • Data Interpretation : Use Scatchard analysis for affinity constants (Kd) and assess statistical significance via ANOVA for multi-group comparisons .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in hypertension pathophysiology be resolved?

  • Methodological Answer : Conduct a meta-analysis of preclinical studies with strict inclusion criteria:

  • Focus on studies using standardized hypertension models (e.g., SHR rats) .
  • Stratify results by dosage, administration route, and measurement techniques.
  • Use funnel plots to assess publication bias .
    • Contradiction Analysis : Discrepancies may arise from interspecies differences in receptor expression (e.g., NPR-A vs. NPR-C dominance) .

Q. What innovative methodologies can address the short half-life of this compound in vivo?

  • Methodological Answer : Explore peptide engineering strategies:

  • PEGylation: Attach polyethylene glycol to reduce renal clearance .
  • Fusion proteins: Link this compound to albumin-binding domains for prolonged circulation .
    • Experimental Validation : Compare pharmacokinetic profiles (AUC, t1/2) using radiolabeled analogs in rodent models .

Q. How do epigenetic regulators influence this compound expression in cardiac tissues?

  • Methodological Answer : Integrate ChIP-seq (for histone modification markers) and RNA-seq data from human cardiomyocytes.

  • Hypothesis-driven approach: Target promoters/enhancers with known natriuretic peptide linkages (e.g., NPPA locus) .
  • Functional validation: Use CRISPR/dCas9 systems to modulate epigenetic marks and measure peptide secretion .

Data Presentation & Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with tools like GraphPad Prism.

  • Report IC50/EC50 values with 95% confidence intervals .
  • Include goodness-of-fit metrics (R², residual plots) to validate model assumptions .
    • Reproducibility : Share raw data and analysis scripts via repositories like Zenodo .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Purity assessment: HPLC with UV/Vis detection (≥95% purity threshold) .
  • Bioactivity testing: Validate each batch via cyclic GMP assays in target cells .
    • Documentation : Provide QC data in supplementary materials, including chromatograms and dose-response curves .

Ethical & Theoretical Considerations

Q. What ethical challenges arise when translating this compound research to clinical trials?

  • Methodological Answer : Align with FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Preclinical justification: Require robust efficacy in ≥2 animal models .
  • Safety thresholds: Define maximum tolerated dose (MTD) via tiered toxicity studies .
    • Ethical Review : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.